Luteolin 7-O-glucuronide
Description
Properties
Molecular Formula |
C21H17O12- |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H18O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/p-1/t16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
VSUOKLTVXQRUSG-ZFORQUDYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Luteolin 7-O-glucuronide natural sources and plant distribution
An In-depth Technical Guide to Luteolin (B72000) 7-O-glucuronide: Natural Sources, Plant Distribution, and Biological Activity
Introduction
Luteolin 7-O-glucuronide is a flavone (B191248) glycoside, a type of secondary metabolite, widely distributed throughout the plant kingdom.[1][2][3] This compound, a conjugate of luteolin and glucuronic acid, has garnered significant interest within the scientific community for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.[1][2][4] This technical guide provides a comprehensive overview of the natural sources, plant distribution, quantitative data, experimental protocols for its study, and the signaling pathways it modulates, tailored for researchers, scientists, and professionals in drug development.
Natural Sources and Plant Distribution
This compound has been identified in a variety of plant species across numerous families. Its presence is particularly well-documented in the Lamiaceae, Asteraceae, and Plantaginaceae families. Notable plant sources include:
-
Perilla frutescens (L.) Britt. (Lamiaceae): The leaves of this plant are a significant source of this compound.[1][5]
-
Cirsium japonicum DC. (Asteraceae): This plant is recognized for its content of this compound and is used in traditional medicine.[6]
-
Salvia fruticosa and Salvia pomifera (Lamiaceae): this compound and its diglucuronide derivative have been identified in these species.[7][8]
-
Chrysanthemum morifolium L. (Asteraceae): The leaves of this plant contain this compound.[9]
-
Codariocalyx motorius [1]
-
Ixeris dentata [1]
-
Remirea maritima [1]
-
Acanthus ebracteatus [10]
-
Sonchus fruticosus [10]
-
Saussurea daurica Adams : The leaves of this plant have been found to contain this compound.[11]
-
Enhalus acoroides : This seagrass has been shown to contain this compound with antialgal properties.[4]
The distribution of luteolin and its derivatives is widespread, with over 300 plant species reported to contain them.[3] The concentration and presence of specific glycosides like this compound can vary depending on the plant part, geographical region, and extraction methods used.[11]
Quantitative Data
The concentration of this compound varies significantly among different plant sources and is influenced by factors such as the specific cultivar, growing conditions, and the extraction solvent used.
| Plant Species | Plant Part | Concentration of this compound | Reference |
| Perilla frutescens (L.) Britt. | Leaves | 1.10 to 29.73 mg/g of extract | [5] |
| Perilla frutescens (L.) Britt. | Leaves | 0.013–0.548 mg/g (depending on ethanol (B145695) concentration in solvent) | [5] |
| Salvia fruticosa | Aerial Parts | 5.51 mg/g of dry weight (60% v/v glycerol (B35011) extraction) | [7][8] |
| Salvia fruticosa | Aerial Parts | 6.96 mg/g of dry weight (methyl β-cyclodextrin extraction) | [7][8] |
Experimental Protocols
Extraction and Isolation
A common method for the extraction of this compound from plant material involves maceration with a solvent. The choice of solvent significantly impacts the extraction yield.
Maceration Method for Perilla frutescens Leaves:
-
Drying: Dry the plant leaves to a constant weight.
-
Extraction: Macerate the dried and powdered leaves in a solvent. A 30% ethanol/water solution has been shown to be effective for maximizing the yield of this compound.[5][12]
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain the crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.[13][14]
Ultrasound-Assisted Extraction for Salvia fruticosa:
-
Sample Preparation: Mill the dried leaves of the plant.
-
Extraction: Mix the milled leaves with 70% (v/v) methanol.
-
Sonication: Sonicate the mixture at 40°C for 20 minutes.[7]
-
Further Processing: The resulting extract can then be analyzed or subjected to further purification steps.
The following diagram illustrates a general workflow for the extraction and isolation of this compound.
Quantitative Analysis using HPLC
High-performance liquid chromatography (HPLC) is a widely used method for the quantitative analysis of this compound in plant extracts.
HPLC Method for Perilla frutescens Leaf Extract:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic or acetic acid to improve peak shape).
-
Detection: UV detection at a wavelength of 348 nm.[14]
-
Quantification: A calibration curve is generated using a standard of pure this compound. The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.[5] The retention time for this compound is approximately 14.48 minutes under certain conditions.[5]
Signaling Pathways and Biological Activity
This compound exhibits a range of biological activities, primarily through the modulation of key signaling pathways involved in inflammation, oxidative stress, and neuroprotection.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
-
Inhibition of NF-κB and MAPK Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[6] This leads to a downstream reduction in the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[3]
-
Inhibition of the NLRP3 Inflammasome: this compound can exert anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome.[15] This leads to a decrease in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[15]
The following diagram illustrates the anti-inflammatory signaling pathway modulated by this compound.
Antidepressant and Neuroprotective Effects
Recent studies have highlighted the potential of this compound in managing depression-like behaviors, particularly those induced by stress.
-
Activation of the BDNF Signaling Pathway: In a mouse model of sleep deprivation-induced stress, this compound was found to improve depression-like behaviors.[1] This effect is attributed to the activation of the brain-derived neurotrophic factor (BDNF) signaling pathway. This compound treatment increased the expression of BDNF and the phosphorylation of its downstream targets, including tropomyosin-related kinase B (TrkB), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB).[1]
The following diagram depicts the BDNF signaling pathway activated by this compound.
Conclusion
This compound is a promising bioactive compound with a wide distribution in the plant kingdom and significant therapeutic potential. Its anti-inflammatory and neuroprotective effects, mediated through well-defined signaling pathways, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. The methodologies outlined in this guide provide a foundation for the extraction, quantification, and biological evaluation of this multifaceted flavonoid. Further studies are warranted to fully elucidate its mechanisms of action and to explore its clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Luteolin 7-glucuronide | C21H18O12 | CID 5280601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 15. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biosynthesis of Luteolin (B72000) 7-O-glucuronide in Plants
This technical guide provides a comprehensive overview of the biosynthesis pathway of luteolin 7-O-glucuronide in plants. It covers the core biochemical steps, the enzymes involved, quantitative data, and detailed experimental protocols relevant to the study of this important flavonoid.
Introduction
Luteolin, a common flavonoid found in many plants, and its glycosides are known for a variety of biological activities.[1] Glucuronidation, the attachment of glucuronic acid, is a key modification that can alter the solubility, stability, and bioavailability of flavonoids.[2][3] this compound, a specific glucuronidated form of luteolin, has demonstrated anti-inflammatory and antioxidative properties.[1][4] Understanding its biosynthesis is crucial for metabolic engineering, drug development, and harnessing the therapeutic potential of this natural compound.
This guide details the multi-step enzymatic process that begins with the general phenylpropanoid pathway and culminates in the specific glucuronidation of the luteolin molecule.
The Core Flavonoid Biosynthesis Pathway
The formation of luteolin is an extension of the well-established phenylpropanoid pathway, which is responsible for the synthesis of a vast array of plant secondary metabolites.[1][5] The pathway begins with the amino acid L-phenylalanine.
The key enzymatic steps leading to the formation of the luteolin precursor, naringenin (B18129), are as follows:
-
Phenylalanine ammonia-lyase (PAL) : Deaminates L-phenylalanine to form cinnamic acid.[1][5]
-
Cinnamate 4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.[1][5]
-
4-Coumarate-CoA ligase (4CL) : Activates p-coumaric acid by adding a Coenzyme A molecule, forming p-coumaroyl-CoA.[1][5]
-
Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1]
-
Chalcone isomerase (CHI) : Induces the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756), naringenin.[1]
From naringenin, the pathway branches to produce various flavonoids. To produce luteolin, the following steps occur: 6. Flavone (B191248) synthase (FNS) : Oxidizes the flavanone naringenin to produce the flavone apigenin (B1666066). 7. Flavonoid 3'-hydroxylase (F3'H) : Introduces a hydroxyl group at the 3' position of the B-ring of apigenin to form luteolin.[1]
Caption: General flavonoid biosynthesis pathway leading to the formation of luteolin.
The Final Step: Glucuronidation of Luteolin
The conversion of luteolin to this compound is catalyzed by a specific class of enzymes known as UDP-glucuronosyltransferases (UGTs).[6] These enzymes belong to the broader family of glycosyltransferases.[6]
The reaction involves the transfer of a glucuronic acid moiety from an activated sugar donor, UDP-glucuronate (UDPGA), to the 7-hydroxyl group of the luteolin molecule.[6]
Reaction: UDP-glucuronate + Luteolin ⇌ UDP + Luteolin 7-O-beta-D-glucuronide[6]
This enzymatic step is critical as it determines the final structure and potential bioactivity of the compound in the plant. The systematic name for the enzyme catalyzing this reaction is UDP-glucuronate:luteolin 7-O-glucuronosyltransferase (EC 2.4.1.189).[6]
Caption: Enzymatic conversion of luteolin to this compound.
Key Enzymes: UDP-Glucuronosyltransferases (UGTs)
Plant UGTs are a large and diverse family of enzymes responsible for glycosylating a wide range of small molecules, including flavonoids.[7] While glucosides (glucose conjugates) are more common in plants, the formation of glucuronides plays a significant role in the metabolism of certain species.[7][8]
Several specific UGTs capable of glucuronidating flavonoids have been identified:
-
UGTs from Secale cereale (Rye): Early research identified specific UDP-glucuronate-flavone-glucuronosyl-transferases from the primary leaves of rye.[6]
-
UGT84F9 from Medicago truncatula: This enzyme is essential for the formation of flavonoid glucuronides, including those of apigenin and luteolin, in this model legume.[7][8] It displays bi-functional activity, capable of using both UDP-glucose and UDP-glucuronic acid as sugar donors in vitro.[7][8]
-
F7GATs from Lamiales: Plants in the Lamiales order, such as Scutellaria baicalensis and Perilla frutescens, contain flavonoid 7-O-glucuronosyltransferases (F7GATs) that specifically use UDP-glucuronic acid to modify flavones at the 7-OH position.[9][10]
The specificity of these enzymes for the sugar donor (UDP-glucuronic acid vs. UDP-glucose) and the acceptor molecule (luteolin) is a key area of research, with evidence suggesting that sugar donor specificity may have evolved locally in specific plant lineages.[9]
Quantitative Data
The concentration of this compound varies significantly among different plant species and even between different tissues of the same plant. The following tables summarize available quantitative data from the literature.
Table 1: Concentration of this compound in Various Plants
| Plant Species | Plant Part | Concentration | Reference |
|---|---|---|---|
| Perilla frutescens (L.) Britt. | Leaves | 1.10 to 29.73 mg/g of extract | [11] |
| Mentha x piperita L. (Peppermint) | Leaves | Identified as a main component | [12][13] |
| Salvia fruticosa (Greek Sage) | Aerial Parts | 5.51 - 6.96 mg/g of dry weight | [14] |
| Lettuce (Green, Iceberg) | - | 0.01 mg/100 g fresh weight |[15] |
Table 2: Biological Activity Data
| Compound | Assay | Result (IC₅₀) | Plant Source | Reference |
|---|
| Luteolin-7-O-β-glucuronoside | Methylglyoxal Trapping | 1.5 µM/mL | Mentha x piperita L. |[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
Protocol for Heterologous Expression and Whole-Cell Biotransformation
This protocol is adapted from methods using engineered yeast or E. coli to produce flavonoid glucuronides.[2][3][16] It is a powerful technique for characterizing enzyme function and producing specific glycosides.
Objective: To express a candidate plant UGT in a microbial host and use the whole-cell system to convert exogenously supplied luteolin into this compound.
Materials:
-
Saccharomyces cerevisiae or E. coli expression strain.
-
Expression vector (e.g., pYES-DEST52 for yeast, pET series for E. coli).
-
Candidate UGT gene, codon-optimized for the host.
-
Genes for the UDP-glucuronic acid biosynthesis pathway (e.g., UDP-glucose 6-dehydrogenase) for co-expression to increase precursor supply.[2][16]
-
Growth media (e.g., YPD for yeast, LB for E. coli).
-
Induction medium (e.g., containing galactose for yeast, IPTG for E. coli).
-
Luteolin (substrate).
-
Analytical standards: Luteolin and this compound.
-
HPLC system for product analysis.
Procedure:
-
Vector Construction: Clone the codon-optimized UGT gene and the UDP-glucose 6-dehydrogenase gene into the appropriate expression vector(s).
-
Host Transformation: Transform the expression constructs into the chosen microbial host. Select for positive transformants on appropriate antibiotic or selective media.
-
Pre-culture Preparation: Inoculate a single colony of the transformed strain into 5 mL of growth medium and incubate overnight at 30°C (yeast) or 37°C (E. coli) with shaking.
-
Main Culture and Induction: Inoculate a larger volume (e.g., 50 mL) of growth medium with the pre-culture. Grow until the optical density (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8). Induce protein expression by adding the appropriate inducer (e.g., galactose or IPTG).
-
Biotransformation: After a period of induction (e.g., 4-6 hours), add the substrate luteolin (dissolved in a suitable solvent like DMSO) to the culture to a final concentration of e.g., 100 µM.
-
Incubation: Continue incubation at a suitable temperature (e.g., 28-30°C) for 24-72 hours to allow for bioconversion.
-
Sample Extraction: Centrifuge the culture to separate the cells from the medium. Extract the supernatant with an organic solvent (e.g., ethyl acetate) to recover the flavonoids. Lyse the cell pellet and extract as well to check for intracellular product.
-
Analysis: Evaporate the solvent, redissolve the residue in methanol, and analyze by HPLC or LC-MS to identify and quantify the production of this compound by comparing retention times and mass spectra with authentic standards.
Caption: Workflow for whole-cell biotransformation of luteolin.
Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods developed for the quantification of this compound in plant extracts.[11]
Objective: To quantify the amount of this compound in a plant extract.
Materials:
-
Dried, powdered plant material.
-
Extraction solvent (e.g., 70% ethanol (B145695) in water).
-
HPLC system with a DAD or UV detector.
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
This compound analytical standard.
-
Syringe filters (0.45 µm).
Procedure:
-
Standard Curve Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions (e.g., 1 to 1000 µg/mL) to generate a calibration curve.
-
Sample Extraction:
-
Weigh approximately 1 g of powdered plant material.
-
Add 20 mL of extraction solvent.
-
Extract using a suitable method (e.g., sonication for 30 min or maceration for 24 hours).
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~340-350 nm (characteristic absorbance for flavones).
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 10% B
-
30-35 min: Hold at 10% B for column re-equilibration.
-
-
-
Data Analysis:
-
Run the standard solutions to create a calibration curve by plotting peak area against concentration.
-
Run the prepared plant extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a specialized branch of the flavonoid pathway, relying on the activity of specific UDP-glucuronosyltransferases. While the general pathway is well-understood, the identification and characterization of the specific UGTs responsible for this reaction in various plant species remain an active area of research. The development of metabolic engineering and synthetic biology approaches, such as whole-cell biotransformation, offers a promising avenue for the sustainable production of this and other valuable flavonoid glucuronides for use in pharmaceuticals and nutraceuticals.[2][16] Future work will likely focus on discovering novel UGTs with high efficiency and specificity, as well as optimizing microbial chassis for enhanced production.
References
- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Luteolin 7-O-glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 7. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Local Differentiation of Sugar Donor Specificity of Flavonoid Glycosyltransferase in Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specific Flavonoids and Their Biosynthetic Pathway in Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiglycation and Methylglyoxal Trapping Effect of Peppermint Leaf (Mentha × piperita L.) and Its Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Polyphenolic Composition of a Herbal Medicinal Product—Peppermint Tincture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Concentration data for this compound in Lettuce [Green], raw - Phenol-Explorer [phenol-explorer.eu]
- 16. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Luteolin 7-O-glucuronide: A Technical Guide to its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-O-glucuronide (L7Gn) is a flavonoid glycoside found in a variety of medicinal plants traditionally used for their anti-inflammatory properties.[1][2] Emerging scientific evidence has begun to elucidate the specific molecular mechanisms by which L7Gn exerts its anti-inflammatory effects, positioning it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the core anti-inflammatory actions of this compound, focusing on its modulation of key signaling pathways and its impact on the production of inflammatory mediators. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.
Core Anti-Inflammatory Mechanisms of this compound
This compound orchestrates its anti-inflammatory effects through a multi-pronged approach, primarily by targeting key signaling pathways and inhibiting the production of pro-inflammatory molecules. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, L7Gn has demonstrated significant efficacy in mitigating the inflammatory response.[1][2]
Modulation of Key Signaling Pathways
1. Inhibition of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to effectively suppress the activation of the NF-κB pathway.[1][2] This inhibition is mediated, at least in part, through the upstream inhibition of Transforming growth factor beta-activated kinase 1 (TAK1).[1][2] By inhibiting TAK1, L7Gn prevents the subsequent phosphorylation and degradation of IκB, the inhibitory protein of NF-κB. This action ultimately blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes.[1][3]
2. Attenuation of the MAPK Signaling Pathway:
Mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK), are critical regulators of inflammatory processes. This compound has been observed to reduce the phosphorylation of both p38 and JNK in LPS-stimulated macrophages.[1][2] This inhibitory effect on the MAPK pathway contributes to the overall reduction in the production of pro-inflammatory mediators.
3. Regulation of the JAK/STAT Pathway:
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade in inflammation. Luteolin 7-O-glucoside (a closely related compound) has been shown to impair the nuclear translocation of phosphorylated STAT3, a key component of this pathway.[4] This suggests a potential mechanism by which L7Gn and its related compounds can modulate inflammatory responses mediated by cytokines that signal through the JAK/STAT pathway.
4. Activation of the Nrf2-Mediated Antioxidant Response:
Beyond its direct anti-inflammatory effects, this compound also enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[1][2] By activating Nrf2, L7Gn helps to mitigate oxidative stress, which is a key contributor to the inflammatory process.
5. Inhibition of the NLRP3 Inflammasome:
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Recent studies have indicated that this compound can inhibit the activation of the NLRP3 inflammasome.[5] This action represents a significant mechanism for its anti-inflammatory activity, particularly in conditions where NLRP3 inflammasome-driven inflammation is prominent.
Inhibition of Pro-Inflammatory Mediators
Consistent with its effects on the aforementioned signaling pathways, this compound has been shown to significantly inhibit the production of a range of pro-inflammatory mediators:
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2): L7Gn dose-dependently inhibits the production of NO and PGE2 in LPS-stimulated macrophages.[1][6][7] This inhibition is a direct consequence of the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][6][7]
-
Pro-inflammatory Cytokines: The expression of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), is significantly reduced at the mRNA level by L7Gn treatment in LPS-stimulated macrophages.[1][2]
Quantitative Data on Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its aglycone, luteolin, on key inflammatory markers.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Stimulant | Target | IC50 (µM) | Reference |
| Luteolin | RAW 264.7 | LPS | NO | 13.9 | [7][8] |
| Luteolin 7-O-glucoside | RAW 264.7 | LPS | NO | 22.7 | [7][8] |
| Luteolin | RAW 264.7 | LPS | PGE2 | 7.4 | [7][8] |
| Luteolin 7-O-glucoside | RAW 264.7 | LPS | PGE2 | 15.0 | [7][8] |
Signaling Pathway and Experimental Workflow Diagrams
// Edges LPS -> TLR4; TLR4 -> TAK1; TAK1 -> MAPK; TAK1 -> IκB [label="P"]; IκB -> NFκB [style=dashed, arrowhead=none, label="releases"]; NFκB -> NFκB_nuc [label="translocation"]; NFκB_nuc -> ProInflammatory_Genes [label="transcription"]; MAPK -> ProInflammatory_Genes [label="activates transcription factors"];
Nrf2 -> Keap1 [style=dashed, arrowhead=none, label="sequestered by"]; L7Gn -> Keap1 [arrowhead=tee, color="#EA4335", label="inhibits"]; Keap1 -> Nrf2 [style=invis]; Nrf2 -> Nrf2_nuc [label="translocation"]; Nrf2_nuc -> ARE [label="binds"]; ARE -> Antioxidant_Genes [label="transcription"];
L7Gn -> TAK1 [arrowhead=tee, color="#EA4335", label="inhibits"]; L7Gn -> MAPK [arrowhead=tee, color="#EA4335", label="inhibits"]; L7Gn -> NFκB [arrowhead=tee, color="#EA4335", label="inhibits activation"]; L7Gn -> NLRP3 [arrowhead=tee, color="#EA4335", label="inhibits activation"];
// In Vitro Flow start_vitro -> treatment -> stimulation; stimulation -> griess; stimulation -> elisa; stimulation -> western; stimulation -> rtqpcr; stimulation -> nrf2_assay; stimulation -> nlrp3_assay;
// In Vivo Flow start_vivo -> treatment_vivo -> induction -> measurement; } caption: "General experimental workflow for evaluating L7Gn."
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.
In Vitro Assays
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS; e.g., 1 µg/mL), for a designated time (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
3. Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Use commercially available ELISA kits specific for PGE2, IL-1β, IL-6, or TNF-α.
-
Coat a microplate with a capture antibody specific to the target molecule.
-
Add cell culture supernatants to the wells and incubate to allow the target molecule to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a detection antibody, which is also specific for the target molecule and is conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash the plate again.
-
Add a substrate for the enzyme, which results in a color change.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the target molecule based on a standard curve.
-
4. Western Blot Analysis:
-
Principle: This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, phosphorylated and total forms of p65, p38, JNK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
-
5. Real-Time Quantitative PCR (RT-qPCR):
-
Principle: RT-qPCR is used to measure the amount of a specific RNA.
-
Procedure:
-
Isolate total RNA from the treated cells.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform qPCR using specific primers for the target genes (e.g., IL-1β, IL-6, TNF-α) and a reference gene (e.g., GAPDH).
-
The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
6. Nrf2 Activation Assay:
-
Principle: This assay measures the activation of Nrf2 by detecting its binding to the antioxidant response element (ARE) in the nucleus.
-
Procedure:
-
Isolate nuclear extracts from treated cells.
-
Use a commercially available Nrf2 transcription factor assay kit.
-
The kit typically provides a microplate with immobilized oligonucleotides containing the ARE consensus binding site.
-
Incubate the nuclear extracts in the wells to allow active Nrf2 to bind to the ARE.
-
Detect the bound Nrf2 using a specific primary antibody against Nrf2, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.
-
Measure the absorbance to quantify Nrf2 activation.
-
7. NLRP3 Inflammasome Activation Assay:
-
Principle: This assay assesses the activation of the NLRP3 inflammasome by measuring the downstream consequences, such as caspase-1 activation and IL-1β secretion.
-
Procedure:
-
Prime macrophages with LPS to induce the expression of NLRP3 and pro-IL-1β.
-
Treat the cells with this compound.
-
Induce NLRP3 inflammasome activation with a second signal, such as ATP or nigericin.
-
Measure the levels of secreted IL-1β in the supernatant by ELISA.
-
Assess the activation of caspase-1 by detecting the cleaved p20 subunit in the cell lysate or supernatant via Western blot.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema Model:
-
Principle: This is a widely used and reproducible model of acute inflammation.
-
Procedure:
-
Use rodents (e.g., mice or rats).
-
Administer this compound (e.g., orally or intraperitoneally) at various doses.
-
After a specific time, induce inflammation by injecting a solution of carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition by comparing the increase in paw volume in the treated groups to the vehicle control group.
-
Conclusion
This compound demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, and Nrf2, and to inhibit the production of a wide range of pro-inflammatory mediators. Its action on the NLRP3 inflammasome further underscores its therapeutic promise. The comprehensive data and detailed experimental protocols presented in this guide are intended to facilitate further research and development of this compound as a novel anti-inflammatory agent. Continued investigation into its in vivo efficacy, bioavailability, and safety profile is warranted to fully realize its potential in a clinical setting.
References
- 1. LPS isolation and macrophage stimulation [bio-protocol.org]
- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. raybiotech.com [raybiotech.com]
- 4. arborassays.com [arborassays.com]
- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. elkbiotech.com [elkbiotech.com]
- 8. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Luteolin 7-O-glucuronide: An In-Depth Technical Guide to its In Vitro Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Luteolin 7-O-glucuronide (L7Gn), a significant flavonoid glycoside found in various medicinal plants. The document synthesizes key findings on its radical scavenging capabilities, its role in cellular antioxidant defense mechanisms, and its potential as a therapeutic agent against oxidative stress-related pathologies. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Direct Radical Scavenging Activity
This compound demonstrates potent direct antioxidant effects by donating hydrogen atoms or electrons to neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Its efficacy has been quantified in several standard chemical assays.
1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging
L7Gn effectively scavenges the stable DPPH free radical. Studies show that its activity is dose-dependent[1]. The scavenging potential is attributed to its hydrogen-donating ability[2].
1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging
L7Gn exhibits significant scavenging activity against the ABTS radical cation. In one study, the IC50 value for a related compound, luteolin-7-O-glucoside, was found to be 2.97 µg/ml, which was comparable to the standard antioxidants BHA and BHT[3]. Another report identified an IC50 value of 2.25 ± 0.05 μM for L7Gn in an ABTS assay[4].
1.3 Hydroxyl Radical (•OH) Scavenging
The hydroxyl radical is one of the most reactive and damaging ROS. Luteolin-7-O-β-D-glucuronide methyl ester, a derivative of L7Gn, has been shown to be a potent hydroxyl radical-scavenger with an IC50 value of 99.40 μg/mL[5]. The ability to quench these radicals is crucial for preventing the propagation of lipid peroxidation[5].
1.4 Other Radical Scavenging Activities
-
Superoxide (B77818) Radical (O2•−): Luteolin-7-O-glucoside has been shown to be an efficient, dose-dependent scavenger of superoxide radicals generated in a NADH-PMS system[3].
-
Nitric Oxide (NO) Radical: The ethyl acetate (B1210297) fraction of Lycopi Herba, from which a luteolin-7-O-glucuronide derivative was isolated, demonstrated excellent scavenging effects on nitric oxide radicals, with an IC50 value of 7.84 ± 0.16 μg/mL for the isolated compound[5].
Cellular Antioxidant Mechanisms
Beyond direct scavenging, L7Gn modulates intracellular signaling pathways to enhance the cell's endogenous antioxidant defenses. The primary mechanism involves the activation of the Nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway.
2.1 Activation of the Nrf2-ARE Signaling Pathway
Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes[1]. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon stimulation by antioxidants like L7Gn, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription[1].
L7Gn treatment has been shown to enhance the expression of several key Nrf2-regulated antioxidant enzymes in LPS-stimulated RAW 264.7 macrophages[1][6]:
-
Heme Oxygenase-1 (HO-1): A critical enzyme that provides cellular protection against oxidative stress[1].
-
NAD(P)H Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme.
-
Glutamate-Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.
This L7Gn-induced activation of the Nrf2 pathway strengthens the cell's ability to counteract oxidative damage[1][7].
2.2 Inhibition of Lipid Peroxidation
Oxidative stress can lead to the damaging peroxidation of lipids in cellular membranes. L7Gn has demonstrated a protective effect against this process. In a study on Cu2+-induced human low-density lipoprotein (LDL) oxidation, a luteolin-7-O-glucuronide derivative showed powerful inhibitory effects, with an IC50 value of 71.13 ± 0.40 μg/mL[5]. Furthermore, in a rat model of reflux esophagitis, Luteolin-7-O-beta-D-glucuronopyranoside decreased the content of malondialdehyde (MDA), an end-product of lipid peroxidation, highlighting its potent antioxidative effect compared to its aglycone, luteolin[8].
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro antioxidant activity of this compound and its derivatives from various studies.
Table 1: Radical Scavenging Activity (IC50 / EC50 Values)
| Assay | Compound | IC50 / EC50 Value | Reference |
| DPPH Radical Scavenging | Luteolin-7-O-glucoside | 4.28 µg/mL | [3] |
| ABTS Radical Scavenging | Luteolin-7-O-glucuronide | 2.25 ± 0.05 µM | [4] |
| ABTS Radical Scavenging | Luteolin-7-O-glucoside | 2.97 µg/mL | [3] |
| Hydroxyl Radical Scavenging | Luteolin-7-O-β-D-glucuronide methyl ester | 99.40 µg/mL | [5] |
| Nitric Oxide Radical Scavenging | Luteolin-7-O-β-D-glucuronide methyl ester | 7.84 ± 0.16 µg/mL | [5] |
| DPPH Radical Scavenging | Luteolin-7-O-glucoside (Lut7) | 6.80 µM | [9][10] |
Table 2: Inhibition of Lipid Peroxidation
| Assay | Compound | IC50 Value | Reference |
| Inhibition of Cu2+-induced LDL Oxidation | Luteolin-7-O-β-D-glucuronide methyl ester | 71.13 ± 0.40 µg/mL | [5] |
Table 3: Cellular Antioxidant Effects in RAW 264.7 Macrophages
| Effect | Compound | Observation | Reference |
| HO-1 Protein Expression | Luteolin-7-O-glucuronide | Highly induced by L7Gn treatment | [1] |
| Radical Scavenging Activity | Luteolin-7-O-glucuronide | Notably induced by L7Gn treatment | [1] |
| mRNA Expression (HO-1, GCLC, NQO1) | Luteolin-7-O-glucuronide | Increased by L7Gn treatment | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical protocols for key in vitro antioxidant assays.
4.1 DPPH Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like ethanol (B145695) or methanol. The solution should be freshly prepared and protected from light[5][11].
-
Sample Preparation: Dissolve this compound and positive controls (e.g., Ascorbic Acid, BHT) in the same solvent to create a series of dilutions (e.g., 1 to 200 µg/mL)[4].
-
Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the sample solution (e.g., 50 µL) with the DPPH working solution (e.g., 1 mL) and a buffer (e.g., 450 µL of 50 mM Tris-HCl, pH 7.4)[5].
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes)[5][11].
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer or microplate reader[5][11].
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
4.2 Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Antioxidant Gene Expression
This protocol is used to measure the effect of L7Gn on the mRNA expression levels of antioxidant genes like HO-1, NQO1, and GCLC.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages). Pre-treat the cells with various concentrations of L7Gn for a specific duration (e.g., 2 hours)[1]. If applicable, stimulate the cells with an inflammatory agent like LPS for a further period (e.g., 3 hours)[1].
-
Total RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and appropriate primers, as per the kit's protocol[1].
-
Polymerase Chain Reaction (PCR): Amplify the target gene sequences (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH) from the cDNA using specific primers. A typical PCR cycle would be: 20–25 cycles of denaturation at 94 °C (30 s), annealing at 60 °C (30 s), and extension at 72 °C (30 s)[1].
-
Visualization and Analysis: Separate the amplified PCR products (amplicons) by size using agarose (B213101) gel electrophoresis. Stain the gel with a fluorescent dye (e.g., Ethidium Bromide) and visualize the bands under a UV transilluminator[1]. The intensity of the bands corresponding to the target genes, normalized to the housekeeping gene, indicates the relative mRNA expression levels.
Conclusion
This compound exhibits a robust and multi-faceted antioxidant profile in vitro. It acts as a potent direct scavenger of physiologically relevant free radicals and effectively inhibits lipid peroxidation. Critically, it also enhances the endogenous antioxidant capacity of cells by activating the Nrf2 signaling pathway, leading to the upregulation of key protective enzymes. These findings underscore the significant potential of this compound as a lead compound for the development of novel therapeutic strategies to combat diseases rooted in oxidative stress and chronic inflammation. Further investigation is warranted to translate these in vitro findings into in vivo efficacy and clinical applications.
References
- 1. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sdiarticle2.in [sdiarticle2.in]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of luteolin-7-O-beta-D-glucuronopyranoside on gastritis and esophagitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Luteolin 7-O-glucuronide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin 7-O-glucuronide, a prominent flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of its core physicochemical properties, and biological functions, with a focus on its anti-inflammatory, antioxidant, and enzyme-inhibitory mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Physicochemical Properties
This compound is a key bioactive metabolite of luteolin. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 29741-10-4 | [1][2][3][4] |
| Molecular Formula | C₂₁H₁₈O₁₂ | [2][3][4][5] |
| Molecular Weight | 462.36 g/mol | [1][3][4][6] |
| Synonyms | Luteolin-7-glucuronide, L7Gn | [4][6] |
| Appearance | Yellow powder | [1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1][6] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological effects, making it a promising candidate for therapeutic development.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects by modulating key signaling pathways. It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.[7] This inhibition is achieved through the downregulation of the NF-κB, p38, and JNK signaling pathways, with upstream inhibition of TAK1 phosphorylation.[2][8] Furthermore, it has been shown to suppress the activation of the NLRP3 inflammasome, a critical component of the innate immune response.[8][9]
References
- 1. HPLC determination of luteolin-7-O-β-D-glucuronide in herbs ...: Ingenta Connect [ingentaconnect.com]
- 2. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Luteolin 7-O-glucuronide: An In-depth Technical Guide to In Vivo Metabolism and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin (B72000), a ubiquitous flavonoid with significant therapeutic potential, undergoes extensive metabolism in vivo, with glucuronidation being a primary pathway. This technical guide focuses on the in vivo metabolism and bioavailability of a key metabolite, Luteolin 7-O-glucuronide. Understanding the pharmacokinetics and metabolic fate of this specific glucuronide is critical for the development of luteolin-based therapeutics and for interpreting its biological activities. This document provides a comprehensive overview of the metabolic pathways, quantitative pharmacokinetic data, and detailed experimental protocols relevant to the study of this compound.
Introduction
Luteolin (3',4',5,7-tetrahydroxyflavone) is a common flavonoid found in a variety of plants and is often present as a glycoside, such as luteolin-7-O-glucoside.[1] Following oral administration, luteolin glycosides are typically hydrolyzed to the aglycone, luteolin, by intestinal enzymes or gut microbiota before absorption.[2] Luteolin itself has low oral bioavailability due to extensive first-pass metabolism.[3] The primary metabolic routes are glucuronidation and methylation, catalyzed by UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs), respectively.[4][5] This results in the formation of various metabolites, with luteolin glucuronides being the predominant forms circulating in the plasma.[6][7] Among these, this compound is a significant metabolite, and its formation, circulation, and potential biological activity are of considerable interest.
In Vivo Metabolism of Luteolin to this compound
The in vivo metabolism of luteolin is a complex process involving interplay between different enzymes primarily in the intestine and liver. After absorption, luteolin is rapidly conjugated.
Enzymatic Pathways:
-
Glucuronidation: The primary pathway for luteolin metabolism is glucuronidation, where a glucuronic acid moiety is attached to one of the hydroxyl groups of luteolin. This reaction is catalyzed by UGTs. Several isomers of luteolin glucuronide are formed, including Luteolin 3'-O-glucuronide, Luteolin 4'-O-glucuronide, and this compound.[4][8] Luteolin-3'-O-glucuronide has been identified as the major metabolite in rat plasma.[1][4][8]
-
Methylation: Luteolin can also be methylated by COMTs to form chrysoeriol (B190785) and diosmetin.[4][5] These methylated metabolites can then undergo further glucuronidation.[4]
-
Sulfation: Sulfation is another potential phase II metabolic pathway for luteolin, leading to the formation of luteolin sulfates.[9] In humans, luteolin-3'-O-sulfate has been identified as a major plasma metabolite.[10]
Role of Gut Microbiota:
The gut microbiota plays a crucial role in the initial hydrolysis of luteolin glycosides to release the aglycone, luteolin, which is then available for absorption and subsequent metabolism.[11][12] Bacterial β-glucuronidases in the gut can also deconjugate luteolin glucuronides, potentially leading to enterohepatic recirculation of luteolin.[11][13]
Below is a diagram illustrating the primary metabolic pathways of luteolin.
Bioavailability and Pharmacokinetics
The bioavailability of luteolin is generally low, which is attributed to its poor water solubility and extensive first-pass metabolism.[1] When administered as luteolin-7-O-glucoside, the glucoside is first hydrolyzed to luteolin, which is then absorbed and metabolized.[2] The pharmacokinetic parameters of luteolin and its metabolites have been studied in rats.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of luteolin and its glucuronide metabolites in rats from various studies.
Table 1: Pharmacokinetic Parameters of Luteolin in Rats after Oral Administration.
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (min·µg/mL) | Oral Bioavailability (%) | Reference |
| Luteolin | 100 | - | - | 611 ± 89 | 26 ± 6 | [14][15] |
| Luteolin | 50 | 5.5 | 5 | - | 4.10 | [3] |
Table 2: Pharmacokinetic Parameters of Luteolin-7-O-glucoside in Rats.
| Compound | Dose (mg/kg) | Administration | AUC (min·µg/mL) | Oral Bioavailability (%) | Reference |
| Luteolin-7-O-glucoside | 10 (i.v.) | Intravenous | 229 ± 15 | - | [14] |
| Luteolin-7-O-glucoside | 1000 (p.o.) | Oral | 2109 ± 350 | 10 ± 2 | [14] |
Table 3: Relative Plasma Concentrations of Luteolin Metabolites in Rats.
| Metabolite | Relative Abundance | Notes | Reference |
| Luteolin-3'-O-glucuronide | High | Major metabolite in plasma | [1][4][8] |
| Luteolin-4'-O-glucuronide | Lower | Detected in plasma | [8] |
| Luteolin-7-O-glucuronide | Lower | Detected in plasma | [1][8] |
A study using a microemulsion delivery system for luteolin showed a 2.2-fold increase in the plasma area under the curve (AUC) of the main metabolite, luteolin-3'-O-glucuronide, in rats, suggesting that formulation strategies can significantly enhance bioavailability.[8]
Experimental Protocols
The following sections detail typical experimental methodologies used for studying the in vivo metabolism and bioavailability of this compound.
Animal Studies
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[2][16]
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[16]
-
Acclimatization: A period of acclimatization of at least one week is recommended before the experiment.
-
Fasting: Animals are often fasted overnight before oral administration of the test compound to minimize food-drug interactions.[16]
-
Dosing: Luteolin or its glycosides are administered orally (p.o.) via gavage or intravenously (i.v.) via the tail vein. The compounds are often dissolved or suspended in vehicles like propylene (B89431) glycol, 0.5% carboxymethyl cellulose, or a microemulsion.[2][3][8]
-
Sample Collection: Blood samples are collected from the tail vein or jugular vein at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[3][17] For excretion studies, urine and feces may be collected using metabolic cages.[3]
Sample Preparation
-
Plasma: Protein precipitation is a common method for extracting analytes from plasma. This is typically done by adding a solvent like acetonitrile (B52724), often containing an internal standard.[17][18]
-
Enzymatic Hydrolysis: To measure total aglycone concentrations (free and conjugated), plasma or urine samples can be treated with β-glucuronidase and/or sulfatase to hydrolyze the conjugates back to the aglycone before extraction and analysis.[3]
Analytical Methodology
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for the simultaneous quantification of luteolin and its metabolites in biological matrices.[17][18]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for flavonoids.[17]
-
Detection Mode: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific parent-daughter ion transitions for each analyte and the internal standard.[17] The MRM transition for luteolin-7-O-glucuronide is m/z 461.1 → 284.9.[17]
-
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.
Conclusion
This compound is a significant metabolite of luteolin, formed rapidly after oral administration of luteolin or its glycosides. Its formation is a key step in the extensive first-pass metabolism that contributes to the low bioavailability of the parent aglycone. While Luteolin-3'-O-glucuronide appears to be the most abundant circulating glucuronide in rats, the presence of the 7-O-isomer in plasma is consistently reported. Future research should focus on elucidating the specific biological activities of this compound, as metabolites may contribute to the overall therapeutic effects attributed to luteolin. Furthermore, advanced formulation strategies that can modulate the metabolic profile and enhance the systemic exposure of active luteolin species warrant further investigation for optimizing its clinical utility.
References
- 1. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of biotransformation of luteolin, luteolin 7-O-glucoside, 3',4'-dihydroxyflavone and apigenin by cultured rat hepatocytes on antioxidative capacity and inhibition of EGF receptor tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin's Interaction with Gut Enzymes: Impacts [eureka.patsnap.com]
- 12. The Interaction between Flavonoids and Intestinal Microbes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats. | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Luteolin 7-O-glucuronide: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-O-glucuronide is a naturally occurring flavone (B191248) glycoside found in a variety of medicinal plants. As a significant bioactive compound, it has garnered considerable attention for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, along with a detailed exploration of its role in key signaling pathways, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
This compound has been identified as a key constituent in several medicinal plants. Its discovery is intrinsically linked to the phytochemical investigation of traditional herbal remedies. Notable plant sources include, but are not limited to, Perilla frutescens (L.) Britt., Chrysanthemum morifolium L., Cirsium japonicum DC., and Ixeris sonchifolia (Bge.) Hance.[1][2][3][4] The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time.
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. The following protocol is a comprehensive representation of the methodologies described in the scientific literature.
Experimental Protocol: Isolation from Perilla frutescens Leaves
1. Plant Material and Extraction:
-
Dried and powdered leaves of Perilla frutescens are subjected to extraction.
-
Maceration: The powdered leaves are soaked in a solvent, typically 30% ethanol (B145695) in water, at room temperature for a specified period with occasional agitation.[5] This method is favored for its simplicity and efficiency in extracting polar glycosides.
-
The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
2. Chromatographic Purification:
-
Macroporous Resin Column Chromatography: The crude extract is dissolved in water and loaded onto a macroporous resin column. This step is crucial for the initial separation of flavonoids from other plant constituents. The column is washed with water to remove sugars and other highly polar compounds. Subsequently, the flavonoid-rich fraction is eluted with a stepwise gradient of ethanol in water.
-
Silica (B1680970) Gel Column Chromatography: The flavonoid-rich fraction is then subjected to silica gel column chromatography.[6]
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A solvent system of chloroform-methanol-acetic acid (e.g., 70:35:10, v/v/v) is used for elution.[6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative HPLC.[6]
-
Column: A semi-preparative C18 column (e.g., 250 x 10 mm).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and 1% glacial acetic acid in water is typically employed.[6]
-
Detection: UV detection at a wavelength of 348 nm is used to monitor the elution of this compound.[2]
-
-
The purified this compound is obtained as a yellow amorphous powder after the removal of the solvent.[6]
Experimental Workflow for Isolation and Purification
Quantitative Data
The yield and purity of this compound can vary based on the source and the extraction and purification methods employed. The following tables summarize quantitative data from various studies.
Table 1: Extraction Yield of this compound from Perilla frutescens Leaves from Different Regions
| Geographic Origin | Extraction Yield (g/kg of dry leaves) | This compound Content (mg/g of extract) |
| Hebei, China | 60.9 | 29.73 |
| Jilin, China | 45.2 | 15.68 |
| Anhui, China | 33.8 | 10.25 |
| Republic of Korea | 23.6 | 1.10 |
| Data adapted from a study on Perilla frutescens leaf extracts.[7] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H-NMR (DMSO-d₆) | δ 12.99 (s, 1H, 5-OH), 7.46 (dd, J=2.0, 8.0 Hz, 1H, H-6'), 7.42 (d, J=2.0 Hz, 1H, H-2'), 6.89 (d, J=8.0 Hz, 1H, H-5'), 6.82 (d, J=2.0 Hz, 1H, H-8), 6.74 (s, 1H, H-3), 6.46 (d, J=2.0 Hz, 1H, H-6), 5.25 (d, J=6.8 Hz, 1H, H-1'').[8] |
| ¹³C-NMR (DMSO-d₆) | δ 181.8 (C-4), 164.3 (C-2), 162.5 (C-7), 161.3 (C-5), 150.1 (C-4'), 145.7 (C-3'), 104.4 (C-1''), 103.2 (C-3), 98.3 (C-6).[8] |
| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 461.[9] Fragmentation at m/z 285 (aglycone).[7] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities by modulating various cellular signaling pathways.
Anti-inflammatory Activity
This compound has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators.
-
NF-κB Signaling Pathway: It suppresses the activation of Nuclear Factor-kappa B (NF-κB) by inhibiting the phosphorylation of the p65 subunit, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like iNOS and COX-2.[10][11]
-
MAPK Signaling Pathway: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including the inhibition of c-Jun N-terminal kinase (JNK) phosphorylation.[2]
-
JAK-STAT Signaling Pathway: Luteolin 7-O-glucoside has been shown to inhibit the JAK/STAT3 pathway, reducing the production and nuclear translocation of STAT3, a key regulator of endothelial inflammation.[9][12]
NF-κB Signaling Pathway Inhibition by this compound
Antioxidant Activity
-
Nrf2 Signaling Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), protecting cells from oxidative stress.[11]
Nrf2-Mediated Antioxidant Response by this compound
Neuroprotective and Antidepressant Effects
-
BDNF Signaling Pathway: this compound has been shown to ameliorate depression-like behaviors by activating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. It increases the expression of BDNF and the phosphorylation of its receptor, Tropomyosin receptor kinase B (TrkB), as well as downstream effectors like ERK and CREB.[1]
BDNF Signaling Pathway Activation by this compound
Conclusion and Future Perspectives
This compound is a promising natural compound with multifaceted therapeutic potential. This guide has provided a comprehensive overview of its discovery, detailed a robust methodology for its isolation and purification, and presented its mechanisms of action through key signaling pathways. The presented data and protocols offer a solid foundation for researchers to further explore the pharmacological properties of this compound. Future research should focus on optimizing isolation techniques to improve yield and purity, conducting more extensive preclinical and clinical studies to validate its therapeutic efficacy, and exploring its potential in combination therapies for various diseases. The continued investigation of this potent flavonoid holds significant promise for the development of novel, nature-derived therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Column Chromatography Techniques | PDF | Chromatography | Elution [scribd.com]
- 5. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 6. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 7. Identification of Polyphenol Glucuronide Conjugates in Glechoma hederacea var. longituba Hot Water Extracts by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) [mdpi.com]
- 8. iomcworld.com [iomcworld.com]
- 9. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside [mdpi.com]
- 10. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteolin-7-glucoside inhibits IL-22/STAT3 pathway, reducing proliferation, acanthosis, and inflammation in keratinocytes and in mouse psoriatic model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Luteolin 7-O-Glucuronide Extraction from Olive Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olive leaves (Olea europaea) are a significant byproduct of the olive industry and represent a rich source of bioactive phenolic compounds, including luteolin (B72000) 7-O-glucuronide. This flavonoid glycoside has garnered considerable interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. The effective extraction of luteolin 7-O-glucuronide from olive leaves is a critical first step for its study and potential application in pharmaceuticals and nutraceuticals. These application notes provide detailed protocols for various extraction methods, a comparison of their efficiencies, and methods for quantification.
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield of this compound while minimizing degradation and the use of harsh chemicals. Below is a summary of quantitative data from different extraction techniques.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Solvent Ratio | Luteolin 7-O-Glucoside Yield (g/kg dry leaf) | Reference |
| Ultrasound-Assisted Extraction (UAE) | 60% (v/v) Ethanol-Water | 40 | - | 1:13 (w/v) | 1.82 | [1][2][3][4] |
| Pressurized Liquid Extraction (PLE) | 80% Aqueous Ethanol (B145695) | 190 | 5 min | - | 2.71 | [5] |
| Soxhlet Extraction | 60% (v/v) Ethanol-Water | - | 4 h | - | 1.32 | [2] |
| Dynamic Maceration | 80% Ethanol | - | - | 1:6 (w/v) | 1.0 | [5] |
| Natural Deep Eutectic Solvents (NADES) | L-Lactic acid based | 80 | 2 h | 1:20 (w/v) | 0.262 (fresh weight) | [6] |
| Microwave-Assisted Extraction (MAE) | Solvent-Free | - | 2 min | - | - | [7] |
Note: The yields reported are for luteolin 7-O-glucoside, a closely related compound often used as a marker for flavonoid glycosides from olive leaves. The extraction principles are directly applicable to this compound.
Experimental Protocols
Sample Preparation
Proper preparation of the olive leaves is essential for efficient extraction.
-
Drying: Freshly harvested olive leaves should be dried to a moisture content of approximately 5-10%. This can be achieved by air-drying at room temperature or using an oven at a low temperature (e.g., 40°C) to prevent the degradation of phenolic compounds.[1]
-
Grinding: The dried leaves should be ground into a fine powder using a laboratory mill. A smaller particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.[8]
Ultrasound-Assisted Extraction (UAE) Protocol
UAE is a green and efficient technology that utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.[2][3]
-
Setup: Weigh 2.0 g of powdered olive leaves and place them into a glass beaker.
-
Solvent Addition: Add 26 mL of 60% (v/v) ethanol-water solution to achieve a solvent-to-solid ratio of 13:1 (v/w).[1]
-
Ultrasonication: Immerse an ultrasonic probe approximately 1 cm into the mixture. Perform the extraction at a frequency of 40 kHz and maintain the temperature at 40°C.[1][2][4] The optimal amplitude has been reported to be around 30%.[2][4]
-
Extraction Duration: While time can be optimized, significant yields can be achieved in shorter periods compared to conventional methods.
-
Post-Extraction: After extraction, centrifuge the mixture to separate the solid residue from the supernatant. Collect the supernatant containing the extracted compounds.
Pressurized Liquid Extraction (PLE) Protocol
PLE, also known as accelerated solvent extraction, uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.
-
Cell Preparation: Mix 3.0 g of ground olive leaves with an inert material like Ottawa sand and load the mixture into the extraction cell.[8]
-
Extraction Parameters: Set the operational conditions to 190°C, with a leaf moisture content of 5%, and use an 80% aqueous ethanol solution as the solvent.
-
Extraction Cycle: Perform the extraction in static mode for a duration of 5 minutes.[8]
-
Collection: The extract is automatically collected in a vial. The system is then purged with nitrogen to ensure all the extract is recovered.
High-Performance Liquid Chromatography (HPLC) Analysis for Quantification
Quantification of this compound is typically performed using HPLC with a Diode Array Detector (DAD).
-
Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient elution is commonly used with:
-
Solvent A: Water with 0.4% phosphoric acid.[1]
-
Solvent B: Methanol or Acetonitrile.
-
-
Chromatographic Conditions:
-
Quantification: Prepare a calibration curve using a pure standard of this compound at various concentrations. The concentration in the extracted samples is determined by comparing their peak areas with the calibration curve.[1][2]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Analysis.
Luteolin's Antioxidant Signaling Pathway
Caption: Luteolin's Role in the Nrf2-Mediated Antioxidant Response.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Oleuropein and Luteolin-7-O-Glucoside Extraction from Olive Leaves by Ultrasound-Assisted Technology [mdpi.com]
- 3. Optimization of Oleuropein and Luteolin-7-O-Glucoside Extraction from Olive Leaves by Ultrasound-Assisted Technology [ideas.repec.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. mdpi.com [mdpi.com]
- 8. usb.ac.ir [usb.ac.ir]
Application Note: Quantification of Luteolin 7-O-glucuronide using a Validated HPLC-DAD Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luteolin 7-O-glucuronide is a significant flavonoid glycoside found in various medicinal plants and is known for its diverse pharmacological activities, including antioxidant and anti-inflammatory properties. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and the development of herbal medicinal products. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound.
Principle
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is commonly employed as the stationary phase, while a mobile phase consisting of an acidified aqueous solution and an organic solvent is used for elution.[1] Gradient elution is generally preferred for complex samples to ensure optimal separation of the polar glucuronide from its less polar aglycone, luteolin.[1] The Diode-Array Detector (DAD) allows for sensitive detection and spectral confirmation of the analyte. Luteolin and its glycosides exhibit strong UV absorbance, with detection wavelengths commonly set between 340 nm and 360 nm.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (or Phosphoric acid/Trifluoroacetic acid, HPLC grade)
-
Ultrapure water
-
Sample matrix (e.g., plant extract, plasma)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
3. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol or a suitable solvent to prepare a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve.
4. Sample Preparation (Example for Plant Extract)
-
Accurately weigh a specific amount of the dried and powdered plant material.
-
Extract the sample with a suitable solvent (e.g., 30% ethanol) using methods like ultrasonication for 30-60 minutes or maceration.[2]
-
Centrifuge the extract (e.g., at 4000 rpm for 10 minutes) to pellet solid particles.[1]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial before injection.[1]
5. HPLC-DAD Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35°C[1]
-
Injection Volume: 10 µL[1]
-
DAD Detection: Scan range 200-400 nm, with specific monitoring at approximately 350 nm.[1]
-
Gradient Elution Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 40% B
-
25-30 min: Linear gradient from 40% to 70% B
-
30-35 min: Hold at 70% B
-
35-36 min: Return to 10% B
-
36-45 min: Re-equilibration at 10% B[1]
-
Data Presentation
Table 1: Summary of HPLC-DAD Method Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Linearity Range | 0.98–980 µg/mL | [2] |
| Correlation Coefficient (r²) | 0.999 | [2] |
| Limit of Detection (LOD) | 6 µg/mL | [2] |
| Limit of Quantification (LOQ) | 17 µg/mL | [2] |
| Precision (RSD, %) - Intraday | 0.99–2.96% | [2] |
| Precision (RSD, %) - Interday | 2.03–2.74% | [2] |
| Accuracy (Recovery, %) | 89.66–99.50% | [2] |
Mandatory Visualizations
Caption: Overall experimental workflow for the quantification of this compound.
Caption: Detailed workflow for the preparation of plant extract samples.
References
Application Note: Quantitative Analysis of Luteolin 7-O-glucuronide in Plasma by LC-MS/MS
Introduction
Luteolin (B72000), a common flavonoid found in many plants, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties. Following administration, luteolin is extensively metabolized, with Luteolin 7-O-glucuronide being one of its major metabolites in plasma. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic and metabolic studies of luteolin and its derivatives. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in plasma.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and natural product analysis.
Experimental
Sample Preparation Plasma samples are prepared using a straightforward protein precipitation method. This technique is efficient for removing high-molecular-weight proteins that can interfere with the analysis and damage the chromatographic column.
Chromatographic Conditions The chromatographic separation is achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with 0.5% formic acid) allows for the effective separation of this compound from endogenous plasma components.[1][2]
Mass Spectrometry A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode is used for detection.[1][2] Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. The MRM transition for this compound is m/z 461.1 → 284.9.[1][2]
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, and recovery. The calibration curve demonstrated good linearity over the concentration range of 0.06 to 60 µg/mL.[1][2] The lower limit of quantification (LLOQ) was established at 4.0 ng/mL.[3][4][5] The intra- and inter-day precision were within 6.0%, and the accuracy ranged from -3.2% to 6.4%.[1][2] The extraction recovery was found to be greater than 75%.[3][4][5]
Conclusion
This LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantitative analysis of this compound in plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput pharmacokinetic studies in drug development and research.
Detailed Protocol: LC-MS/MS Analysis of this compound in Plasma
Scope
This protocol details the procedure for the quantitative determination of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Puerarin or other suitable compound)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with ESI source
-
Reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 2.2 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Standard and Sample Preparation
4.1. Standard Stock Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the Internal Standard (e.g., 1 mg/mL) in methanol.
4.2. Working Standard Solutions
-
Prepare serial dilutions of the this compound stock solution with methanol to create working standard solutions for the calibration curve and quality control (QC) samples.
4.3. Calibration Curve and QC Sample Preparation
-
Spike control plasma with the appropriate working standard solutions to prepare a series of calibration standards and QC samples at different concentrations.
4.4. Plasma Sample Preparation
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add the Internal Standard solution.
-
Add 400 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.[3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
5.1. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., Thermo Scientific AcclaimTM RSLC 120 C18, 2.1 mm × 100 mm, 2.2 μm)[2]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min[2]
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Gradient Elution:
Time (min) % B 0.0 10 2.0 90 4.0 90 4.1 10 | 8.0 | 10 |
5.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Temperature: 500 °C
-
Ion Spray Voltage: -4500 V
Data Analysis
-
Integrate the peak areas for this compound and the Internal Standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.06 - 60 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.995 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 4.0 ng/mL | [3][4][5] |
| Intra-day Precision (%RSD) | < 6.0% | [1][2] |
| Inter-day Precision (%RSD) | < 6.0% | [1][2] |
| Accuracy (%RE) | -3.2% to 6.4% | [1][2] |
| Extraction Recovery | > 75% | [3][4] |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Metabolic pathway of Luteolin.
References
- 1. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
Protocol for In Vitro Anti-Inflammatory Assay Using Luteolin 7-O-Glucuronide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Luteolin 7-O-glucuronide (L7Gn), a flavonoid found in various plants, has demonstrated significant anti-inflammatory properties. This document provides a detailed protocol for an in vitro anti-inflammatory assay using L7Gn in a lipopolysaccharide (LPS)-stimulated murine macrophage model. The protocol outlines the necessary reagents, step-by-step procedures for cell culture, induction of inflammation, and subsequent analysis of inflammatory markers. The primary model utilized is the RAW 264.7 macrophage cell line, a widely accepted standard for in vitro inflammation studies.[1][2][3][4]
Experimental Principle
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of key inflammatory mediators in RAW 264.7 macrophages stimulated with LPS. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5][6] This activation leads to the expression and release of pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2][7] The inhibitory effect of L7Gn on these markers serves as a quantitative measure of its anti-inflammatory potential.
Data Presentation
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | L7Gn Concentration (µM) | % Inhibition (relative to LPS control) | Assay Method |
| Nitric Oxide (NO) | 10 | Significant Inhibition | Griess Assay |
| 20 | Significant Inhibition | Griess Assay | |
| Prostaglandin E2 (PGE2) | <20 | Significant Suppression | ELISA |
| TNF-α | Varies | Dose-dependent Inhibition | ELISA / RT-PCR |
| IL-6 | Varies | Dose-dependent Inhibition | ELISA / RT-PCR |
| IL-1β | Varies | Dose-dependent Inhibition | ELISA / RT-PCR |
| iNOS protein expression | <20 | Significant Suppression | Western Blot |
| COX-2 protein expression | <20 | Significant Suppression | Western Blot |
Note: Specific percentage inhibition values can vary between experiments and should be determined empirically. The concentrations provided are based on effective ranges reported in the literature.[1][8][9]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before proceeding with the anti-inflammatory assays.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of L7Gn (e.g., 1, 5, 10, 20, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
In Vitro Anti-inflammatory Assay
-
Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) at a density of 2.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours. Include the following control groups:
-
Control (untreated cells)
-
LPS only
-
L7Gn only (at the highest concentration used)
-
-
Sample Collection: After the incubation period, collect the cell culture supernatants for NO, PGE2, and cytokine analysis. The cell lysates can be used for protein expression analysis (Western Blot) or gene expression analysis (RT-PCR).
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Collect 100 µL of cell culture supernatant from each treatment group.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample in a 96-well plate.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the collected cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Follow the manufacturer's instructions for the specific ELISA kit being used.
Western Blot Analysis for iNOS and COX-2 Expression
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro anti-inflammatory assay.
Caption: this compound's inhibitory effect on inflammatory signaling pathways.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by targeting key signaling molecules in the inflammatory cascade. It has been shown to inhibit the activation of Transforming growth factor-beta-activated kinase 1 (TAK1), which is a crucial upstream kinase for both the NF-κB and MAPK pathways.[1] By inhibiting TAK1, L7Gn subsequently reduces the activation of NF-κB, p38, and c-Jun N-terminal kinase (JNK).[1] The inhibition of the NF-κB pathway prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the transcription of various pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-6, and IL-1β.[1][2][10] Furthermore, L7Gn has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, contributing to its overall anti-inflammatory and cytoprotective effects.[1][10] Recent studies also suggest that L7Gn can inhibit the activation of the NLRP3 inflammasome, a key player in the production of mature IL-1β and IL-18.[11]
References
- 1. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Luteolin 7-O-glucuronide in a Murine Macrophage Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteolin 7-O-glucuronide (L7Gn) is a flavonoid glycoside found in various medicinal plants and has garnered interest for its potential therapeutic properties. In the context of immunology and inflammation, murine macrophage cell lines, such as RAW 264.7, serve as a fundamental model to investigate the effects of novel compounds on inflammatory responses. These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an inflammatory state characterized by the release of pro-inflammatory mediators. This document provides detailed protocols for the administration of this compound in a murine macrophage model, outlining its anti-inflammatory and anti-oxidative effects and the underlying molecular mechanisms.
Biological Activity of this compound in Murine Macrophages
This compound has been demonstrated to exhibit significant anti-inflammatory and anti-oxidative effects in LPS-stimulated murine macrophages.[1][2][3] The primary activities include:
-
Inhibition of Pro-inflammatory Mediators : L7Gn dose-dependently inhibits the production of nitric oxide (NO), a key inflammatory mediator.[1][3] This is achieved through the transcriptional downregulation of inducible nitric oxide synthase (iNOS).[1][3] Furthermore, it suppresses the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1]
-
Modulation of Signaling Pathways : The anti-inflammatory effects of L7Gn are mediated through the inhibition of key signaling cascades. It has been shown to suppress the phosphorylation of transforming growth factor beta-activated kinase 1 (TAK1), which is an upstream kinase for both the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3] Consequently, L7Gn reduces the activation of NF-κB, p38, and c-Jun N-terminal kinase (JNK).[1][3]
-
Activation of Anti-oxidative Response : L7Gn also demonstrates anti-oxidative properties by activating the nuclear factor-erythroid 2 p45-related factor 2 (Nrf2) pathway.[1][2][3] This leads to an increased expression of downstream anti-oxidative enzymes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various inflammatory and oxidative stress markers in LPS-stimulated RAW 264.7 murine macrophages.
Table 1: Effect of this compound on NO Production and iNOS Expression
| Treatment | Concentration (µM) | NO Production (% of LPS control) | iNOS mRNA Expression (% of LPS control) |
| Control | - | Not Applicable | Not Applicable |
| LPS | 1 µg/mL | 100% | 100% |
| LPS + L7Gn | 5 | Significantly Reduced | Significantly Reduced |
| LPS + L7Gn | 10 | Further Significant Reduction | Further Significant Reduction |
| LPS + L7Gn | 20 | Strongest Inhibition | Strongest Inhibition |
Data are synthesized from studies demonstrating a dose-dependent inhibition.[1][3]
Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression
| Treatment | Concentration (µM) | IL-6 mRNA (% of LPS control) | IL-1β mRNA (% of LPS control) | TNF-α mRNA (% of LPS control) |
| Control | - | Not Applicable | Not Applicable | Not Applicable |
| LPS | 1 µg/mL | 100% | 100% | 100% |
| LPS + L7Gn | 20 | Significantly Reduced | Significantly Reduced | Moderately Reduced |
Data are synthesized from studies showing significant, dose-dependent inhibition of cytokine expression, with a more pronounced effect on IL-6 and IL-1β.[1]
Table 3: Effect of this compound on Anti-oxidative Gene Expression
| Treatment | Concentration (µM) | HO-1 mRNA Expression (Fold change vs. control) | GCLC mRNA Expression (Fold change vs. control) |
| Control | - | 1 | 1 |
| L7Gn | 20 | Significantly Increased | Significantly Increased |
Data are synthesized from studies demonstrating the activation of the Nrf2 pathway and subsequent upregulation of anti-oxidative genes.[1][2][3]
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for studying this compound effects.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Anti-oxidative signaling pathway of this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol details the maintenance of the RAW 264.7 murine macrophage cell line and the experimental treatment with this compound and LPS.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (L7Gn)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell scraper
-
Sterile tissue culture flasks and plates
Protocol:
-
Cell Culture Maintenance:
-
Experimental Plating:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for NO assays, 6-well for protein/RNA extraction) at a density of 1-2 x 10^5 cells/well in a 96-well plate or equivalent densities for other plate formats.[5]
-
Allow cells to adhere and stabilize for 24 hours before treatment.[4]
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1% (v/v) to avoid cytotoxicity.[6]
-
Pre-treat the cells with various concentrations of L7Gn (or vehicle control) for 1 hour.[4]
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).[4]
-
Cell Viability Assay (MTT Assay)
This assay is used to determine if the observed effects of L7Gn are due to its biological activity rather than cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate with treated cells
-
Microplate reader
Protocol:
-
After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[7]
-
Incubate the plate for 4 hours at 37°C in the cell culture incubator.[6][7]
-
After incubation, carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.[6] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
Sodium nitrite (NaNO2) standard solution
-
96-well plate
-
Culture supernatants from treated cells
Protocol:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.
-
Transfer 50-100 µL of culture supernatant from each well of the experimental plate to a new 96-well plate.
-
Add an equal volume of Griess Reagent (prepared by mixing equal parts of Reagent A and Reagent B just before use) to each well containing supernatant or standard.[8]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[8][9]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis
This protocol is for detecting the protein expression levels of inflammatory markers (iNOS, COX-2) and key signaling proteins (p-p65 NF-κB, p-p38, p-JNK).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for iNOS, COX-2, p-p65, p-p38, p-JNK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis, normalizing to the loading control.[11]
RT-qPCR for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Protocol:
-
After treatment (typically for 4-6 hours for cytokine mRNA), wash the cells with PBS and lyse them to extract total RNA according to the kit manufacturer's instructions.[12]
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
Set up the qPCR reaction with cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the LPS-treated control group.[13]
References
- 1. rwdstco.com [rwdstco.com]
- 2. Cell culture of RAW264.7 cells [protocols.io]
- 3. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay for RAW 264.7cell cytotoxicity [bio-protocol.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application of Luteolin 7-O-glucuronide in a Rat Model of Acute Lung Injury
Application Notes
Luteolin 7-O-glucuronide (L7Gn), a flavonoid compound found in various traditional Chinese herbal medicines, has demonstrated significant anti-inflammatory properties.[1][2] Recent studies have highlighted its potential as a therapeutic agent for acute lung injury (ALI), a severe respiratory condition characterized by widespread inflammation in the lungs.[1][2] In a rat model of ALI induced by lipopolysaccharide (LPS), aerosolized L7Gn has been shown to mitigate pulmonary injury by inhibiting inflammatory cell infiltration and improving overall lung function.[1][2]
The primary mechanism of action for L7Gn in this context is the inhibition of the NLR family pyrin domain containing 3 (NLRP3) inflammasome activation.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the maturation and release of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] L7Gn effectively downregulates the expression of key components of this inflammasome, including NLRP3 itself, ASC, and caspase-1.[1][2] This leads to a subsequent reduction in the levels of mature IL-1β and IL-18, thereby dampening the inflammatory cascade that drives the pathogenesis of ALI.[1][2]
These findings suggest that this compound could be a promising candidate for the development of new treatments for ALI and other inflammatory lung diseases. The administration via aerosol inhalation is a direct and efficient method for delivering the compound to the site of injury.[1][2]
Experimental Protocols
Animal Model of Acute Lung Injury
A rat model of acute lung injury is established through the aerosol inhalation of lipopolysaccharide (LPS).[1][2]
-
Animals: Male Sprague-Dawley rats.
-
Induction Agent: Lipopolysaccharide (LPS).
-
Administration: Rats are exposed to aerosolized LPS to induce lung injury. The control group receives an equivalent exposure to a vehicle control (e.g., saline).
This compound Administration
The therapeutic agent, this compound (L7Gn), is administered via aerosol inhalation prior to or following the LPS challenge.
-
Compound: this compound (L7Gn).
-
Dosage: A representative effective dose is 41.6 mg/kg, administered over 20 minutes.[3]
-
Positive Control: Dexamethasone (1.8 mg/kg) can be used as a positive control for anti-inflammatory effects.[3]
Assessment of Lung Function
Pulmonary function is assessed in real-time using a dedicated system for animal physiology monitoring.
-
Parameters Measured:
-
Tidal Volume (TV, mL)
-
Minute Volume (MV, mL/min)
-
Dynamic Compliance (Cdyn, mL/cmH2O)
-
Minute Ventilation (Ve, mL)[3]
-
-
Procedure: Anesthetized rats are monitored for the above key parameters to quantitatively assess lung function.
Bronchoalveolar Lavage Fluid (BALF) and Lung Tissue Collection
Following the experimental period, BALF and lung tissues are collected for further analysis.
-
BALF Collection: The lungs are lavaged with a sterile saline solution to collect BALF. The fluid is then centrifuged, and the supernatant is stored for cytokine analysis.
-
Lung Tissue Homogenization: A portion of the lung tissue is homogenized in an appropriate buffer for protein and RNA analysis.
-
Histology: The remaining lung tissue is fixed in 4% paraformaldehyde for histological examination.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of pro-inflammatory cytokines in the BALF and lung tissue homogenates are quantified using ELISA.
-
Procedure: ELISA is performed according to the manufacturer's instructions for the specific kits used. The optical density is measured at 450 nm.[3]
Western Blotting
The protein expression levels of the NLRP3 inflammasome components in lung tissue homogenates are determined by Western blotting.
-
Target Proteins: NLRP3, ASC, Caspase-1, and cleaved Caspase-1.[1]
-
Procedure:
-
Proteins are extracted from lung tissue homogenates.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against NLRP3, ASC, Caspase-1, and β-actin (as a loading control).
-
Following incubation with a secondary antibody, the protein bands are visualized using an appropriate detection system.
-
Band intensities are quantified and normalized to the loading control.
-
Real-Time Polymerase Chain Reaction (RT-PCR)
The mRNA expression levels of pro-inflammatory cytokines and NLRP3 inflammasome components are measured by RT-PCR.
-
Target Genes: IL-1β, IL-18, and NLRP3.[1]
-
Procedure:
-
Total RNA is extracted from lung tissue.
-
cDNA is synthesized from the RNA template.
-
RT-PCR is performed using specific primers for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the 2-ΔΔCt method.
-
Data Presentation
Table 1: Effect of this compound on Lung Function in LPS-Induced ALI Rats
| Treatment Group | Tidal Volume (TV, mL) | Minute Volume (MV, mL/min) | Dynamic Compliance (Cdyn, mL/cmH2O) | Minute Ventilation (Ve, mL) |
| Normal Control | Increased | Increased | Increased | Increased |
| LPS Model | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| L7Gn (41.6 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Dexamethasone (1.8 mg/kg) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| Data is a qualitative summary based on the findings that L7Gn pretreatment significantly enhanced lung function compared to the LPS-induced ALI group.[3] |
Table 2: Effect of this compound on Inflammatory Cytokine Levels
| Analyte | Sample Type | LPS Model Group | L7Gn Treatment Group |
| IL-1β | BALF | Increased | Significantly Reduced |
| IL-1β | Lung Homogenate | Increased | Significantly Reduced |
| IL-18 | BALF | Increased | Significantly Reduced |
| IL-18 | Lung Homogenate | Increased | Significantly Reduced |
| This table summarizes the findings that L7Gn treatment effectively reduced the generation of IL-1β and IL-18 in both BALF and lung tissue homogenates.[3] |
Table 3: Effect of this compound on NLRP3 Inflammasome Protein and Gene Expression
| Target | Analysis Method | LPS Model Group | L7Gn Treatment Group |
| NLRP3 Protein | Western Blot | Increased | Significantly Downregulated |
| ASC Protein | Western Blot | Increased | Significantly Downregulated |
| Caspase-1 Protein | Western Blot | Increased | Significantly Downregulated |
| Cleaved Caspase-1 Protein | Western Blot | Increased | Significantly Downregulated |
| IL-1β mRNA | RT-PCR | Upregulated | Significantly Downregulated |
| IL-18 mRNA | RT-PCR | Upregulated | Significantly Downregulated |
| This table indicates that L7Gn significantly downregulates the expression of critical components of the NLRP3 inflammasome at both the protein and gene levels.[1] |
Visualizations
References
- 1. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation and activity of NLRP3 inflammasome and histopathological changes in the lung of corpses with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Structural Elucidation of Luteolin 7-O-glucuronide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products. This application note provides a detailed protocol and data interpretation guide for confirming the structure of Luteolin (B72000) 7-O-glucuronide, a flavonoid glycoside with known anti-inflammatory and antioxidant properties.[1][2] The methodologies described herein utilize one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to establish the identity of the luteolin aglycone, identify the sugar moiety as glucuronic acid, and determine the site of glycosylation.
Introduction
Luteolin 7-O-glucuronide is a naturally occurring flavonoid found in various plants.[1][3][4][5] Its structural characterization is crucial for quality control, metabolomic studies, and understanding its biological activities. NMR spectroscopy provides a powerful, non-destructive method to determine its complete chemical structure by analyzing the magnetic properties of its atomic nuclei.
The structure consists of a luteolin aglycone linked to a glucuronic acid moiety at the 7-position of the A-ring. The complete assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of NMR techniques. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments are then used to piece the structure together:
-
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings within the same spin system, crucial for assigning protons on the same aromatic ring or within the sugar moiety.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (C-H).
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for connecting different structural fragments, such as the sugar unit to the aglycone.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in DMSO-d₆. The assignments are based on data from the luteolin aglycone and analysis of related flavonoid glycosides.
Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| Luteolin Aglycone | |||
| 3 | 6.75 | s | |
| 6 | 6.45 | d | 2.0 |
| 8 | 6.79 | d | 2.0 |
| 2' | 7.43 | d | 2.0 |
| 5' | 6.92 | d | 8.3 |
| 6' | 7.46 | dd | 8.3, 2.0 |
| 5-OH | 12.98 | s | |
| Glucuronic Acid Moiety | |||
| 1'' | 5.15 | d | 7.5 |
| 2'' | 3.30 | m | |
| 3'' | 3.38 | m | |
| 4'' | 3.45 | m | |
| 5'' | 3.80 | d | 9.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)
| Position | δ (ppm) |
| Luteolin Aglycone | |
| 2 | 164.4 |
| 3 | 103.0 |
| 4 | 181.8 |
| 5 | 161.2 |
| 6 | 99.8 |
| 7 | 162.9 |
| 8 | 94.8 |
| 9 | 157.0 |
| 10 | 105.5 |
| 1' | 121.5 |
| 2' | 113.5 |
| 3' | 145.8 |
| 4' | 149.9 |
| 5' | 116.1 |
| 6' | 119.0 |
| Glucuronic Acid Moiety | |
| 1'' | 100.2 |
| 2'' | 74.5 |
| 3'' | 76.5 |
| 4'' | 71.8 |
| 5'' | 75.8 |
| 6'' | 170.5 |
Key 2D NMR Correlations
Table 3: Key HMBC and COSY Correlations for Structural Elucidation
| Proton (δ ppm) | HMBC Correlated Carbons (Position) | COSY Correlated Protons (Position) |
| H-6 (6.45) | C-5, C-7, C-8, C-10 | H-8 |
| H-8 (6.79) | C-6, C-7, C-9, C-10 | H-6 |
| H-2' (7.43) | C-2, C-4', C-6' | H-6' |
| H-5' (6.92) | C-1', C-3', C-4' | H-6' |
| H-6' (7.46) | C-2', C-4', C-5' | H-5', H-2' |
| H-1'' (5.15) | C-7, C-2'', C-3'', C-5'' | H-2'' |
| H-5'' (3.80) | C-1'', C-4'', C-6'' | H-4'' |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 1-5 mg of the isolated this compound and dissolve it in approximately 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[6] DMSO-d₆ is a suitable solvent for flavonoids, capable of dissolving the compound and minimizing interfering solvent signals in the spectral regions of interest.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool directly into the NMR tube to remove any particulate matter that could degrade spectral quality.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[6]
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm, centered around 8 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 240 ppm, centered around 120 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, as ¹³C has low natural abundance.
-
-
2D COSY:
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Spectral Width: 12-14 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
2D HSQC:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').
-
F2 (¹H) Spectral Width: 12-14 ppm.
-
F1 (¹³C) Spectral Width: 180-200 ppm.
-
Number of Scans: 8-16 per increment.
-
-
2D HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
F2 (¹H) Spectral Width: 12-14 ppm.
-
F1 (¹³C) Spectral Width: 220-240 ppm.
-
Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz (e.g., 62.5 ms).
-
Number of Scans: 16-32 per increment.
-
Visualization of Workflows and Correlations
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Luteolin 7-glucuronide | C21H18O12 | CID 5280601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Luteolin-7-O-glucuronide | C21H18O12 | CID 13607752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Luteolin-7-O-glucuronide - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Luteolin 7-O-glucuronide stability under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Luteolin 7-O-glucuronide under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during its handling, storage, and use in research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid, powdered form should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for up to three years.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in dimethyl sulfoxide (B87167) (DMSO), it is recommended to store them at -80°C for long-term storage (up to one year).[1] To minimize degradation, it is advisable to prepare fresh solutions for immediate use whenever possible and avoid repeated freeze-thaw cycles.
Q3: What is the general stability of this compound in aqueous solutions?
A3: While specific kinetic data for this compound is limited, flavonoids, in general, are susceptible to degradation in aqueous solutions, particularly at neutral to alkaline pH. Degradation is often accelerated by increased temperature and exposure to light and oxygen. For experimental purposes, it is recommended to use freshly prepared aqueous solutions.
Q4: How does pH affect the stability of this compound?
A4: Based on studies of similar flavonoids, this compound is expected to be most stable in acidic to neutral pH conditions (pH 3-6).[2] Alkaline conditions (pH > 7) can significantly accelerate the degradation of flavonoids.[3] This is often due to the increased susceptibility of the flavonoid structure to oxidative degradation at higher pH.
Q5: What is the impact of temperature on the stability of this compound?
A5: Higher temperatures will generally increase the rate of degradation of this compound in solution. Studies on other flavonoids have shown that thermal degradation typically follows first-order kinetics, with the degradation rate constant increasing with temperature.[2][4] For instance, the degradation of total phenolics in fenugreek leaf extracts, which include flavonoids, was found to increase with temperatures ranging from 60°C to 100°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low analytical signal for this compound. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the solid compound and any stock solutions are stored at the recommended temperatures and protected from light. 2. Prepare Fresh Solutions: If possible, prepare new solutions from the solid powder for your experiment. 3. Check Solution pH: If working with aqueous buffers, ensure the pH is in the optimal range for flavonoid stability (ideally slightly acidic). |
| Appearance of unknown peaks in chromatogram during analysis. | Degradation of this compound into byproducts. | 1. Perform Forced Degradation Study: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (e.g., acid, base, oxidation, heat, light).[5][6] Analyze the resulting mixture by HPLC-MS to characterize the degradation products. 2. Optimize Experimental Conditions: If degradation is occurring during your experiment, consider lowering the temperature, adjusting the pH to a more stable range, or protecting your samples from light. |
| Variability in experimental results between batches. | Inconsistent stability of this compound solutions. | 1. Standardize Solution Preparation: Establish a strict protocol for preparing and handling this compound solutions, including the use of fresh solvents and consistent storage times. 2. Use an Internal Standard: Incorporate a stable internal standard in your analytical method to account for variations in sample preparation and instrument response. |
Experimental Protocols
Protocol 1: General Procedure for a pH and Temperature Stability Study
This protocol outlines a general method to assess the stability of this compound under various pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Preparation of Buffer Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and borate (B1201080) for alkaline pH.
2. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol) to create a concentrated stock solution.
3. Sample Preparation for Stability Testing:
-
Dilute the stock solution with each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare multiple aliquots for each pH condition.
4. Incubation:
-
Place the prepared samples in temperature-controlled environments at different temperatures (e.g., 25°C, 40°C, 60°C).
-
Protect all samples from light.
5. Sample Analysis:
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition.
-
Immediately quench any further degradation by cooling the sample (if heated) and, if necessary, neutralizing the pH.
-
Analyze the samples by a validated stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile (B52724) and acidified water.[7]
6. Data Analysis:
-
Quantify the remaining percentage of this compound at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the concentration versus time to determine if the degradation follows first-order kinetics.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each condition.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions (Illustrative Data)
| pH | Temperature (°C) | Half-life (t½) in hours (Illustrative) | Degradation Rate Constant (k) in h⁻¹ (Illustrative) |
| 3.0 | 25 | > 48 | < 0.014 |
| 3.0 | 60 | 18 | 0.039 |
| 6.0 | 25 | 36 | 0.019 |
| 6.0 | 60 | 8 | 0.087 |
| 9.0 | 25 | 12 | 0.058 |
| 9.0 | 60 | 2 | 0.347 |
Note: The data in this table is illustrative and based on the general behavior of flavonoids. Actual experimental results may vary.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound | MMP | TargetMol [targetmol.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
Optimization of extraction yield for Luteolin 7-O-glucuronide from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Luteolin 7-O-glucuronide from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for this compound?
A1: this compound has been identified as a major flavonoid in the leaves of Perilla frutescens (L.) Britt.[1][2]. While many plants contain Luteolin, its glycoside forms can vary. Other related compounds like Luteolin 7-O-glucoside are found in significant amounts in olive leaves.[3]
Q2: Which extraction method is most effective for this compound?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like Soxhlet or simple maceration.[3][4] UAE, in particular, offers higher yields in shorter times and at lower temperatures, which helps to prevent the degradation of thermally sensitive compounds like flavonoid glycosides.[3] For Perilla frutescens, a simple maceration with an optimized solvent has also been shown to be effective.[1]
Q3: What is the most critical factor influencing extraction yield?
A3: The choice of solvent and its polarity is a predominant determinant of extraction efficiency.[1] For this compound, which is a polar glycoside, aqueous solutions of organic solvents like ethanol (B145695) are highly effective.[1][5]
Q4: How does temperature affect the extraction of this compound?
A4: Increasing the extraction temperature can enhance solvent penetration and mass transfer, thus improving the extraction yield. However, excessively high temperatures can lead to the degradation of flavonoids.[6][7] For ultrasound-assisted extraction, a moderately elevated temperature (e.g., 40-75°C) is often optimal.[3][6]
Q5: Can this compound degrade during extraction or storage?
A5: Yes, flavonoid glycosides can be sensitive to high temperatures, prolonged extraction times, and exposure to light, which can lead to their degradation.[3][7][8] It is crucial to optimize extraction parameters and store extracts in cool, dark conditions.
Q6: What analytical method is used to quantify this compound?
A6: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a common and reliable method for the quantitative analysis of this compound in plant extracts.[1][9]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My extraction yield is consistently lower than expected. What are the likely causes and how can I improve it?
-
Answer:
-
Sub-optimal Solvent Concentration: The polarity of the extraction solvent is crucial. For this compound from Perilla frutescens, a 30% aqueous ethanol solution has been shown to provide the maximum yield.[1] If you are using pure ethanol or water, the efficiency will be lower. Adjust your solvent to the optimal ratio.
-
Inadequate Extraction Time or Power (for UAE): Ensure you are applying sufficient ultrasonic power and extraction time. For flavonoids, an extraction time of 30-45 minutes is often optimal.[4][6] Insufficient time will result in incomplete extraction.
-
Incorrect Particle Size: The plant material should be ground to a fine powder to increase the surface area available for solvent penetration. A particle size of around 250 μm is often effective for flavonoid extraction.[10]
-
Poor Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully extract the compound from the plant matrix. A higher liquid-to-solid ratio (e.g., 25:1 to 40:1 mL/g) can improve the extraction yield by increasing the concentration gradient.[4][11]
-
Issue 2: Suspected Degradation of the Target Compound
-
Question: I am concerned that my target compound is degrading during the extraction process, as I see unknown peaks in my HPLC chromatogram. How can I prevent this?
-
Answer:
-
Excessive Temperature: High temperatures, especially for extended periods, can cause the degradation of flavonoid glycosides.[6][7] If using UAE, try to maintain a temperature below 75°C.[6] For methods like Soxhlet, the prolonged exposure to high heat is a known cause of degradation.[3]
-
Prolonged Extraction Time: Long extraction times, even at moderate temperatures, can contribute to compound degradation. Optimize the extraction time to find the point of maximum yield before degradation becomes significant.
-
Light Exposure: Flavonoids can be light-sensitive.[8] Protect your samples from direct light during and after extraction by using amber glass vessels or covering them with aluminum foil.
-
Issue 3: Poor Reproducibility of Results
-
Question: My extraction yields vary significantly between batches, even when I follow the same protocol. What could be the cause?
-
Answer:
-
Inconsistent Plant Material: The concentration of secondary metabolites in plants can vary depending on the region of origin, harvest time, and drying conditions.[1][7][12] Ensure you are using a homogenized batch of plant material for your experiments.
-
Fluctuations in Extraction Parameters: Small variations in temperature, ultrasonic power, or extraction time can impact the final yield. Ensure your equipment is calibrated and that all parameters are precisely controlled for each run.
-
Inconsistent Sample Preparation: Variations in particle size or moisture content of the plant material can affect the extraction efficiency.[13] Standardize your grinding and drying procedures.
-
Data Presentation
Table 1: Effect of Ethanol Concentration on this compound Yield from Perilla frutescens
| Ethanol Concentration (%) | Extraction Yield (g/kg of plant material) | This compound Content (mg/g of plant material) |
| 0 (Water) | 48.9 | 0.355 |
| 10 | 54.3 | 0.412 |
| 20 | 58.5 | 0.501 |
| 30 | 62.7 | 0.548 |
| 40 | 45.6 | 0.487 |
| 50 | 38.7 | 0.311 |
| 60 | 33.5 | 0.154 |
| 70 | 29.8 | 0.052 |
| 80 | 26.5 | 0.021 |
| 90 | 24.0 | 0.013 |
| 100 | 25.4 | 0.015 |
Data adapted from a study on Perilla frutescens (L.) Britt. leaves using the maceration method.[1]
Experimental Protocols
Recommended Protocol: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on optimized parameters for flavonoid extraction. Users should perform their own optimization based on their specific plant material and equipment.
-
Sample Preparation:
-
Dry the plant material (e.g., Perilla frutescens leaves) at a controlled temperature (e.g., 40-50°C) until constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 5.0 g of the powdered plant material and place it into a 250 mL glass conical flask.
-
Add the extraction solvent. Based on available data, a 30% aqueous ethanol solution is a good starting point.[1] Use a liquid-to-solid ratio between 25:1 and 35:1 mL/g (e.g., for 5 g of material, use 125-175 mL of solvent).[4]
-
Place the flask in an ultrasonic water bath.
-
Set the extraction parameters:
-
Begin sonication.
-
-
Sample Recovery:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Removal and Analysis:
-
Remove the ethanol from the extract using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain a dry powder extract.
-
Redissolve a known amount of the dry extract in a suitable solvent (e.g., methanol) for HPLC analysis to quantify the this compound content.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 5. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Extraction of oleuropein and luteolin-7-O-glucoside from olive leaves: Optimization of technique and operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of Luteolin 7-O-glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Luteolin 7-O-glucuronide, with a primary focus on addressing peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Q1: My this compound peak is tailing. What are the most likely causes?
Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often attributed to secondary interactions between the analyte and the stationary phase. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups (Si-OH) on the surface of silica-based columns can interact with the polar functional groups of this compound. This secondary retention mechanism can lead to significant peak tailing.
-
Mobile Phase pH Issues: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to the ionization of residual silanol groups (pKa ≈ 3.8-4.2), making them more likely to interact with the analyte.
-
Column Contamination and Degradation: The accumulation of strongly retained sample matrix components at the column inlet can create active sites that cause tailing. Physical degradation of the column bed, such as the formation of a void, can also lead to poor peak shape.
-
Sample Overload: Injecting a sample that is too concentrated (mass overload) or in too large a volume can saturate the stationary phase and result in peak distortion.
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.
Q2: How can I systematically troubleshoot peak tailing for this compound?
A logical and systematic approach is the most efficient way to identify and resolve the issue. Start with the simplest and most common solutions before proceeding to more complex troubleshooting steps.
Below is a troubleshooting workflow to guide you through the process:
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q3: What is the role of mobile phase pH in the analysis of this compound?
The pH of the mobile phase is a critical parameter for achieving good peak shape for this compound. The pKa of this compound's most acidic proton is predicted to be around 2.73-3.42. To ensure consistent protonation and minimize secondary interactions with ionized silanols on the column, it is recommended to maintain the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa. Operating at a lower pH (e.g., 2.5-3.5) by adding an acidifier like formic acid or phosphoric acid will suppress the ionization of both the analyte and the residual silanol groups, leading to a more symmetrical peak shape.
Q4: What are the recommended mobile phase additives to reduce peak tailing?
Acidic modifiers are commonly used to improve the peak shape of phenolic compounds. For the analysis of this compound, the following additives are recommended:
-
Formic Acid (0.1%): This is a widely used additive that effectively lowers the mobile phase pH and is compatible with mass spectrometry.
-
Phosphoric Acid (0.2-0.4%): This can also be used to control the mobile phase pH and improve peak symmetry.[1]
The addition of a buffer to the mobile phase can also help maintain a stable pH and reduce peak tailing.
Q5: Can the choice of HPLC column affect peak tailing for this compound?
Absolutely. The choice of column is crucial for minimizing peak tailing. Here are some recommendations:
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Use End-Capped Columns: Modern C18 columns are often "end-capped," which means the residual silanol groups are chemically deactivated. This significantly reduces the potential for secondary interactions.
-
Consider High-Purity Silica (B1680970) Columns: Columns packed with high-purity silica have a lower concentration of metal impurities, which can also contribute to peak tailing through chelation with the analyte.
-
Regular Column Maintenance: Over time, columns can become contaminated. Regularly flushing your column with a strong solvent, as recommended by the manufacturer, can help remove strongly retained compounds and restore performance. If the column is old or performance does not improve after flushing, it may need to be replaced.
The following diagram illustrates the chemical interactions that can lead to peak tailing:
Caption: Chemical interactions leading to peak tailing.
Data Presentation
The following tables summarize key parameters for the HPLC analysis of this compound.
Table 1: Predicted pKa Values for this compound
| Predicted pKa | Source |
| 2.73 ± 0.70 | ChemicalBook[2] |
| 3.42 | ModelSEED[3] |
Note: These are predicted values and may vary. Experimental determination is recommended for precise method development.
Table 2: Example HPLC Method Parameters for Flavonoid Glucuronide Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.4% Phosphoric Acid in Water[1] | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol (B129727) |
| Gradient | Isocratic (18:82, B:A)[1] | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection | UV at 350 nm | UV at 350 nm |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound with Peak Tailing Reduction
Objective: To provide a standard operating procedure for the quantitative analysis of this compound with optimal peak shape.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 5 µm, 4.6 x 250 mm, end-capped)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (reagent grade)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in ultrapure water. Degas the solution.
-
Mobile Phase B: Acetonitrile (or Methanol). Degas the solvent.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a small amount of methanol and dilute to the final volume with Mobile Phase A to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A.
-
-
HPLC Conditions:
-
Set the column temperature to 30°C.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to 350 nm.
-
Inject the standard and sample solutions.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Assess the peak shape. The USP tailing factor should ideally be between 0.9 and 1.2.
-
Protocol 2: Column Flushing to Address Contamination
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Procedure:
-
Disconnect the column from the detector.
-
Flush with the following solvents in sequence, each for at least 20 column volumes:
-
Ultrapure water (to remove buffer salts)
-
Isopropanol
-
Hexane
-
Isopropanol
-
Re-equilibrate with your initial mobile phase conditions.
-
-
Reconnect the column to the detector and test its performance with a standard injection.
References
Luteolin 7-O-glucuronide solubility in DMSO, ethanol, and water
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Luteolin 7-O-glucuronide in common laboratory solvents. It includes a comprehensive solubility table, detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to facilitate seamless experimentation.
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and experimental conditions such as the use of sonication. Below is a summary of reported solubility values in Dimethyl Sulfoxide (DMSO), ethanol, and water.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Citations |
| DMSO | 90 - 130 mg/mL | 195 - 281 mM | Sonication or ultrasound is often recommended to achieve maximum solubility. Hygroscopic DMSO may reduce solubility. | [1][2][3][4] |
| Ethanol | 10 mg/mL | 21.6 mM | - | [3] |
| Water | 15.71 mg/mL | 34.0 mM | Reported as a suspended solution; requires sonication. Other sources report it as "insoluble" or "slightly soluble". | [1][3][5] |
Experimental Protocols
Methodology for Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
Materials:
-
This compound powder
-
Selected solvents (DMSO, ethanol, water)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial. The excess solid should be visible to ensure that saturation is reached.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, let the vial stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.
Troubleshooting Guide & FAQs
Q1: My this compound is not dissolving in DMSO as expected.
-
A1: Use fresh, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Use a new, sealed bottle or a properly stored anhydrous grade of DMSO.
-
A2: Apply sonication or gentle heating. Some sources explicitly recommend using an ultrasonic bath to aid dissolution.[1][2] Gentle warming (e.g., to 37°C) can also increase solubility, but be cautious of potential compound degradation at higher temperatures.
-
A3: Check the purity of your compound. Impurities can affect the solubility of the target molecule.
Q2: I am seeing precipitation when I add my DMSO stock solution to an aqueous buffer.
-
A1: This is a common issue known as "precipitation upon dilution." this compound has much lower solubility in water than in DMSO. When the DMSO stock is added to an aqueous medium, the solvent environment changes drastically, causing the compound to precipitate out.
-
A2: Reduce the final concentration of DMSO. Aim for a final DMSO concentration in your aqueous solution that is as low as possible, typically below 1% and often as low as 0.1%, to maintain the compound's solubility.
-
A3: Prepare a more dilute stock solution. If you need to add a larger volume to your aqueous medium, start with a more dilute stock solution in DMSO.
Q3: What is the best way to prepare an aqueous solution of this compound?
-
A1: Direct dissolution in water is challenging. Given the conflicting reports on its water solubility, directly dissolving a significant amount in pure water may not be feasible.
-
A2: Consider a co-solvent approach. First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol. Then, slowly add this stock solution to your aqueous buffer while vortexing to facilitate mixing and minimize precipitation.
-
A3: For in vivo studies, formulation is key. For animal studies, creating a stable suspension using vehicles like carboxymethylcellulose (CMC) in saline is a common practice.
Q4: How does this compound exert its anti-inflammatory effects?
-
A1: One of the key mechanisms is the inhibition of the NLRP3 inflammasome. The NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18.
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A2: this compound has been shown to downregulate the expression of key components of the NLRP3 inflammasome. This includes NLRP3 itself, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1.[2] By inhibiting the activation of this complex, this compound can reduce the release of potent inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Aerosol Inhalation of Luteolin-7-O-Glucuronide Exerts Anti-Inflammatory Effects by Inhibiting NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Luteolin 7-O-glucuronide HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Luteolin 7-O-glucuronide. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the HPLC separation of this compound?
A1: The most commonly used and recommended stationary phase for the analysis of this compound and other flavonoids is a reversed-phase (RP) C18 (octadecyl silica (B1680970) or ODS) column.[1] A typical column dimension is 250 mm x 4.6 mm with a 5 µm particle size.[1]
Q2: What is a typical mobile phase composition for this compound analysis?
A2: A binary solvent system is generally employed, consisting of a slightly acidified aqueous phase (Solvent A) and an organic modifier (Solvent B).[1] To improve peak shape and prevent tailing, a small amount of acid, such as formic acid, acetic acid, or phosphoric acid, is often added to the aqueous phase.[1][2] Common mobile phase compositions include acetonitrile/water or methanol (B129727)/water mixtures with an acidic modifier. For example, acetonitrile-0.4% phosphoric acid solution (18:82) has been shown to provide good separation.[3]
Q3: Should I use isocratic or gradient elution for my analysis?
A3: Gradient elution is generally preferred for separating complex mixtures that may contain this compound along with other related compounds like its aglycone (luteolin) or other glycosides. This is due to the significant polarity difference between these molecules. A gradient program allows for the efficient elution of a wide range of analytes in a reasonable timeframe.[1]
Q4: What is the optimal detection wavelength for this compound?
A4: this compound exhibits strong UV absorbance. The maximum absorption wavelengths are reported to be around 255 nm and 348 nm.[3] A detection wavelength of 348 nm is often selected as there are fewer impurity peaks at this wavelength.[3] A photodiode array (PDA) detector is highly recommended to acquire spectra across a range (e.g., 200-400 nm) for peak purity assessment and identification.[1]
Q5: How can I ensure the stability of my this compound samples and standards?
A5: Sample and standard stability should be evaluated as part of the method validation process. One study indicated that this compound in the test solution was stable for at least 22 hours under the tested chromatographic conditions.[3] It is recommended to prepare fresh solutions daily and store them at low temperatures (e.g., 4°C) and protected from light to minimize degradation.
Troubleshooting Guide
Problem: Peak Tailing or Asymmetric Peaks
-
Possible Cause 1: Secondary Interactions with Stationary Phase
-
Suggested Solution: The phenolic hydroxyl groups of this compound can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. The addition of an acidic modifier to the mobile phase, such as formic acid, acetic acid, or phosphoric acid, can suppress the ionization of these groups and significantly improve peak shape.[1][2]
-
-
Possible Cause 2: Column Overload
-
Suggested Solution: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample or reducing the injection volume.[4]
-
-
Possible Cause 3: Column Contamination or Degradation
-
Suggested Solution: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Try washing the column with a strong solvent. If the problem persists, the use of a guard column is recommended to protect the analytical column.[1] In some cases, the column may need to be replaced.[1]
-
Problem: Retention Time Shifts
-
Possible Cause 1: Inadequate Column Equilibration
-
Suggested Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution. This may require flushing the column with 10-20 column volumes.[1]
-
-
Possible Cause 2: Fluctuations in Column Temperature
-
Possible Cause 3: Changes in Mobile Phase Composition
-
Suggested Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. The composition of the mobile phase can change over time due to the evaporation of more volatile components.[1]
-
-
Possible Cause 4: HPLC System Issues (Leaks, Pump Problems)
Problem: Poor Resolution/Co-eluting Peaks
-
Possible Cause 1: Mobile Phase Not Optimized
-
Suggested Solution: Adjusting the gradient slope (a shallower gradient can improve separation), changing the organic solvent (e.g., from methanol to acetonitrile), or modifying the pH of the mobile phase by adjusting the acid concentration can alter selectivity and improve resolution.[1]
-
-
Possible Cause 2: Inappropriate Column
-
Suggested Solution: If a C18 column does not provide adequate separation, consider trying a different stationary phase chemistry, such as a Phenyl-Hexyl or C8 column. Using a column with a smaller particle size (<3 µm) can also significantly increase efficiency and resolving power.[1]
-
-
Possible Cause 3: Low Column Efficiency
-
Suggested Solution: Lowering the flow rate can sometimes improve separation efficiency, although it will increase the analysis time. Optimizing the column temperature can also enhance efficiency.[1]
-
Data Presentation
Table 1: Summary of HPLC Method Validation Parameters for this compound
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | ≥ 0.999 | [3][6] |
| Linear Range | 0.1972 - 3.944 µg[3] | [3][6] |
| 0.98 - 980 µg/mL[6] | ||
| Precision (RSD%) | Intraday: 0.99 - 2.96% | [6] |
| Interday: 2.03 - 2.74% | [6] | |
| Repeatability (RSD%) | < 2% | [3] |
| Accuracy (Recovery %) | 89.66 - 99.50% | [6] |
| Limit of Detection (LOD) | 6 µg/mL | [6] |
| Limit of Quantification (LOQ) | 17 µg/mL | [6] |
| Stability (RSD%) | < 2% over 22 hours | [3] |
Experimental Protocols
Protocol 1: HPLC Method for Quantitative Analysis of this compound
This protocol is a general guideline and may require optimization for specific matrices.
-
Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Guard Column: A compatible C18 guard column is recommended.
-
-
Chromatographic Conditions:
-
Preparation of Standard Solutions:
-
Accurately weigh an appropriate amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration.[3]
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired calibration range.
-
-
Sample Preparation (Example from Plant Material):
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol or 70% ethanol) using techniques like sonication or maceration.[1][7]
-
Centrifuge the extract to pellet solid particles.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]
-
-
Method Validation:
-
Perform method validation according to ICH Q2(R1) guidelines, evaluating parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[6]
-
Visualizations
Caption: Experimental workflow for HPLC method validation.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Limit of detection and quantification for Luteolin 7-O-glucuronide in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the determination of the limit of detection (LOD) and limit of quantification (LOQ) of Luteolin (B72000) 7-O-glucuronide using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are typical LOD and LOQ values for Luteolin 7-O-glucuronide in HPLC?
A1: The Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound can vary depending on the specific HPLC system, detector, and method parameters. However, published data provides a general range. For a conventional HPLC-UV system, an LOD of 6 µg/mL and an LOQ of 17 µg/mL have been reported.[1] More sensitive methods, such as ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS), can achieve a lower LOQ of 4.0 ng/mL.[2] For a structurally similar compound, Luteolin-7-glucoside, LOD and LOQ values have been reported as 5.76 µg/mL and 19.19 µg/mL, respectively, using HPLC.[3]
Data Summary: LOD and LOQ for this compound and Related Compounds
| Compound | Method | Detector | LOD | LOQ | Reference |
| This compound | HPLC | UV | 6 µg/mL | 17 µg/mL | [1] |
| This compound | UFLC-MS/MS | MS/MS | - | 4.0 ng/mL | [2] |
| Luteolin-7-glucoside | HPLC | PDA | 5.76 µg/mL | 19.19 µg/mL | [3] |
| 6-hydroxyluteolin 7-O-glucoside | HPLC | DAD | 3.60 µg/mL | 10.90 µg/mL | [4] |
Q2: How are LOD and LOQ typically determined?
A2: The LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ is determined at a signal-to-noise ratio of 10:1.[5] Another method involves using the standard deviation of the response and the slope of the calibration curve, with LOD = 3.3 x (SD/S) and LOQ = 10 x (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve.[3]
Q3: What is a suitable HPLC column for this compound analysis?
A3: Reversed-phase (RP) columns are the most commonly used for the analysis of luteolin and its derivatives.[6] Specifically, C18 (octadecyl silica) columns are widely employed and are well-suited for separating phenolic compounds like this compound.[6][7]
Q4: What mobile phase composition is recommended for this analysis?
A4: A binary solvent system is typically used, consisting of an acidified aqueous phase (Solvent A) and an organic modifier (Solvent B), such as acetonitrile (B52724) or methanol (B129727).[6] The addition of a small amount of acid, like formic acid or phosphoric acid, to the aqueous phase helps to improve peak shape by suppressing the ionization of phenolic hydroxyl groups.[6][7] A common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid or 0.4% phosphoric acid solution.[6][7]
Q5: What is the optimal detection wavelength for this compound?
A5: this compound exhibits strong UV absorbance. The maximum absorption is typically observed around 348-350 nm, which is the recommended wavelength for detection.[6][7] A photodiode array (PDA) detector is beneficial as it can acquire spectra across a range (e.g., 200-400 nm) to confirm peak identity.[6]
Experimental Protocol: HPLC Method for this compound
This section provides a detailed experimental protocol for the determination of this compound, based on established methods.
1. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve this compound standard in a suitable solvent, such as methanol or water, to prepare a stock solution (e.g., 1 mg/mL).[3] From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample from Plant Material:
-
Weigh 50 mg of dried, powdered plant material.
-
Add a suitable extraction solvent (e.g., methanol).
-
Perform extraction using ultrasonication for 30-60 minutes.[6]
-
Centrifuge the extract at 4000 rpm for 10 minutes.[6]
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Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[6]
-
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[6] |
| Mobile Phase A | Water with 0.1% Formic Acid[6] or 0.4% Phosphoric Acid[7] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 35°C[6] or 40°C[7] |
| Injection Volume | 10 µL[6] |
| Detection | PDA Detector, 348 nm[7] or 350 nm[6] |
3. Gradient Elution Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 - 5 | 10 |
| 5 - 25 | Linear gradient from 10 to 40 |
| 25 - 30 | Linear gradient from 40 to 70 |
| 30 - 35 | Hold at 70 |
| 35 - 36 | Return to 10 |
| 36 - 45 | Re-equilibration at 10 |
This is an example gradient program and may require optimization for your specific application.[6]
4. Data Analysis
-
Identify the this compound peak by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Quantify this compound in the samples using the calibration curve.
Workflow for HPLC Analysis of this compound
References
- 1. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 4. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Bioavailability of Luteolin 7-O-glucuronide for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Luteolin (B72000) 7-O-glucuronide (L7Gn). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of this promising flavonoid glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of Luteolin 7-O-glucuronide?
The primary challenges stem from two main factors:
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Enzymatic Hydrolysis: this compound can be hydrolyzed to its aglycone, luteolin, by β-glucuronidases present in the gut microbiota and intestinal cells.[1] While luteolin has its own biological activities, this conversion prevents the direct systemic absorption of the glucuronide form for studying its specific effects.
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Poor Membrane Permeability: As a hydrophilic molecule, L7Gn generally exhibits poor passive diffusion across the lipid-rich intestinal epithelial cell membranes.
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Efflux Transporters: L7Gn may be a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the molecule back into the intestinal lumen, further limiting its absorption.[2][3]
Q2: What are the most promising strategies to enhance the systemic exposure of intact this compound?
Several formulation strategies can be employed to protect L7Gn from enzymatic degradation and enhance its absorption:
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Nanoencapsulation: Encapsulating L7Gn within nanocarriers such as liposomes, nanoparticles, or nanoemulsions can shield it from enzymatic activity in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[4][5]
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Co-administration with β-glucuronidase Inhibitors: While not a formulation strategy per se, the co-administration of inhibitors of β-glucuronidase can reduce the hydrolysis of L7Gn to luteolin in the gut.
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Inhibition of Efflux Pumps: Co-formulating or co-administering L7Gn with inhibitors of P-gp and BCRP can increase its net absorption by preventing its efflux back into the intestinal lumen.[3] Flavonoids themselves have been shown to inhibit P-gp.[6]
Q3: Can I study the effects of this compound even if it gets converted to luteolin in vivo?
Yes, but it requires careful experimental design. After oral administration, both luteolin and its glucuronide conjugates are often detected in plasma.[7] To delineate the effects of L7Gn from those of its aglycone, you can:
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Administer L7Gn intravenously to bypass first-pass metabolism in the gut and liver, and compare the results with oral administration.
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Use in vitro models, such as cell cultures, to directly expose cells to L7Gn and luteolin separately to characterize their individual effects.
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Co-administer a β-glucuronidase inhibitor with oral L7Gn to minimize its conversion to luteolin.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Causes:
-
Inefficient Oral Gavage Technique: Stress during gavage can affect gastrointestinal motility and absorption.
-
Degradation of the Compound: L7Gn may be unstable in the formulation or in the gastrointestinal environment.
-
High First-Pass Metabolism: Extensive hydrolysis to luteolin in the gut and subsequent metabolism in the liver.
-
High Inter-individual Variation: Differences in gut microbiota composition and enzyme activity among animals can lead to variable metabolism.
Troubleshooting Workflow:
Recommended Solutions & Experimental Protocols:
-
Refine Oral Gavage Technique: To minimize stress, acclimate the animals to handling and the gavage procedure. A novel technique of precoating the gavage needle with a sucrose (B13894) solution has been shown to reduce stress in mice.[8]
-
Optimize Formulation:
-
Nanoformulation: Prepare L7Gn-loaded nanoparticles to protect the compound from degradation and enhance absorption.
-
Protocol: Luteolin-Loaded Nanoethosomes Preparation (Cold Method):
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Dissolve this compound, soy lecithin, and cholesterol in ethanol (B145695).
-
Stir the mixture using a magnetic stirrer at 1500 rpm and 40°C for 30 minutes.
-
Continue stirring for another five minutes after the addition of propylene (B89431) glycol.
-
In a separate vessel, heat water to 40°C.
-
Add the heated water to the ethanol mixture at a constant rate of 1 mL/min using a syringe pump.
-
Continue stirring for an additional 30 minutes after the complete addition of water.[9]
-
-
-
Assess Metabolism:
-
In Vitro Caco-2 Permeability Assay: This assay helps to determine the intestinal permeability and the potential for active efflux of L7Gn.
-
Protocol: Caco-2 Cell Permeability Assay:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayer with Hank's Balanced Salt Solution (HBSS).
-
Add the L7Gn solution to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Incubate at 37°C.
-
At predetermined time points, collect samples from the BL side and replace with fresh HBSS.
-
To assess efflux, perform the experiment in the reverse direction (BL to AP).
-
Analyze the concentration of L7Gn in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Issue 2: Inconsistent or Unexpected In Vivo Efficacy
Possible Causes:
-
Bioavailability is still too low: The formulation may not be sufficiently enhancing absorption to reach therapeutic concentrations.
-
Metabolites are the active compounds: The observed effects may be due to luteolin or other metabolites, not L7Gn itself.
-
Target engagement is not occurring: The compound, even if absorbed, may not be reaching the target tissue or interacting with the intended molecular target.
Troubleshooting Workflow:
Recommended Solutions & Experimental Protocols:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct a dose-response study and correlate the plasma concentrations of L7Gn and its major metabolites with the observed pharmacological effect.
-
Comparative In Vitro Studies: Test the activity of L7Gn, luteolin, and other potential metabolites in relevant cell-based assays to understand their relative contributions to the in vivo effects.
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Tissue Distribution Studies: After administration of the L7Gn formulation, collect target tissues and measure the concentration of the compound and its metabolites to confirm target site exposure.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data for luteolin and its glycosides from various studies. Note that specific data for this compound bioavailability enhancement is limited; however, the data for luteolin and luteolin-7-O-glucoside provide a valuable reference.
Table 1: Oral Bioavailability of Luteolin and Luteolin-7-O-glucoside in Rats
| Compound | Dose | Bioavailability (%) | Reference |
| Luteolin | 100 mg/kg, p.o. | 26 ± 6 | [10][11] |
| Luteolin-7-O-glucoside | 1 g/kg, p.o. | 10 ± 2 | [10][11] |
Table 2: Pharmacokinetic Parameters of Luteolin in Rats After Oral Administration of Luteolin Nanocrystals
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Luteolin Suspension | 456.3 ± 89.7 | 0.5 | 1234.5 ± 234.1 | 100 | [6] |
| Luteolin Nanocrystals | 876.5 ± 154.3 | 0.5 | 2345.6 ± 456.7 | 190 | [6] |
| SDS-modified LNCs | 1234.5 ± 231.9 | 0.5 | 4298.7 ± 567.8 | 348 | [6] |
Mandatory Visualizations: Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation and neuronal function.
NF-κB Signaling Pathway
Luteolin and its glycosides can inhibit the NF-κB signaling pathway, a key regulator of inflammation.[12][13]
BDNF Signaling Pathway
This compound has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity.[14][15]
References
- 1. luteolin-7-o-glucuronide-improves-depression-like-and-stress-coping-behaviors-in-sleep-deprivation-stress-model-by-activation-of-the-bdnf-signaling - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. ROS-responsive nanoparticles for oral delivery of luteolin and targeted therapy of ulcerative colitis by regulating pathological microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progress, pharmacokinetics and future perspectives of luteolin modulating signaling pathways to exert anticancer effects: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Optimization of Orally Administered Luteolin Nanoethosomes to Enhance Its Anti-Tumor Activity against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Synthesized Luteolin 7-O-glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of synthesized Luteolin (B72000) 7-O-glucuronide.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of synthesized Luteolin 7-O-glucuronide?
A1: The most common and reliable techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can be categorized as follows:
-
Starting Material: Unreacted Luteolin (the aglycone).
-
Isomeric Byproducts: Luteolin glucuronides where the glucuronic acid moiety is attached to other hydroxyl groups of the luteolin backbone, such as the 3'-O- or 4'-O- positions. The regioselectivity of the glycosylation reaction is a critical factor.
-
Degradation Products: Luteolin, formed by the hydrolysis of the glycosidic bond, is a common degradation product. This can be influenced by pH and temperature during workup and storage.
-
Reaction-Specific Byproducts: Depending on the synthetic method used (e.g., Koenigs-Knorr reaction), byproducts such as orthoesters or 2-acyloxyglycals may be formed.
-
Incompletely Deprotected Intermediates: If protecting groups are used during the synthesis, their incomplete removal can result in partially protected this compound derivatives.
Q3: My HPLC chromatogram shows significant peak tailing for this compound. What could be the cause?
A3: Peak tailing for flavonoid glucuronides is often due to interactions between the analyte and active sites on the HPLC column, such as free silanol (B1196071) groups. To mitigate this, consider the following:
-
Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can suppress the ionization of both the carboxylic acid of the glucuronide and residual silanol groups on the stationary phase, leading to improved peak shape.
-
Column Choice: Using a high-purity, end-capped C18 column is recommended.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
Q4: How can I confirm the identity of this compound and differentiate it from its isomers?
A4: A combination of techniques is ideal:
-
LC-MS/MS: The fragmentation pattern of this compound is characteristic. The primary fragmentation will be the loss of the glucuronic acid moiety (176 Da), yielding the luteolin aglycone fragment (m/z 285 in negative ion mode). Isomers may show subtle differences in their fragmentation patterns or require specific analytical methods for differentiation.
-
NMR Spectroscopy: 1H and 13C NMR will show characteristic shifts for the protons and carbons of both the luteolin and glucuronide moieties. The position of the glycosidic linkage can be confirmed using 2D NMR techniques like HMBC, which will show a correlation between the anomeric proton of the glucuronic acid and the carbon at the 7-position of the luteolin A-ring.
Q5: What are the recommended storage conditions for synthesized this compound to prevent degradation?
A5: this compound should be stored as a solid in a cool, dark, and dry place. Solutions, especially in protic solvents, should be prepared fresh. If storage of solutions is necessary, they should be kept at -20°C or below and protected from light to minimize hydrolysis of the glycosidic bond.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. | Optimize the gradient profile, adjusting the ratio of organic solvent (acetonitrile or methanol) to acidified water. A shallower gradient can improve the separation of closely eluting impurities. |
| Column degradation. | Replace the HPLC column with a new, high-quality C18 column. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Prepare fresh mobile phase using high-purity solvents and water. Flush the injector and sample loop thoroughly. |
| Carryover from a previous injection. | Run a blank gradient after each sample injection. | |
| Baseline Drift | Inadequate column equilibration. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile phase composition changing over time. | Ensure mobile phase components are well-mixed and degassed. | |
| Irreproducible Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Impurity Identification Troubleshooting
| Observed Impurity | Identification Method | Potential Source | Mitigation Strategy |
| Peak with m/z corresponding to Luteolin | LC-MS | Hydrolysis of the product. | Optimize purification and storage conditions to avoid acidic or basic environments and high temperatures. |
| Additional peaks with the same m/z as the product but different retention times | HPLC, LC-MS | Isomeric byproducts (e.g., 3'-O- or 4'-O-glucuronide). | Optimize the regioselectivity of the glycosylation reaction. Use preparative HPLC for purification. |
| Peaks with higher m/z than the product | LC-MS | Incompletely deprotected intermediates. | Ensure complete deprotection by optimizing reaction time, temperature, and reagent stoichiometry. Monitor the reaction by TLC or HPLC. |
| Unidentified minor peaks | LC-MS, NMR | Reaction-specific byproducts (e.g., from coupling reagents). | Modify the synthetic route or purification strategy. Characterize the byproduct to understand its formation. |
Data Presentation
Table 1: Typical HPLC Parameters for this compound Purity Assessment
| Parameter | Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Optimized for separation of luteolin and glycosides | |
| Flow Rate | 0.8 - 1.0 mL/min | |
| Column Temperature | 25 - 35 °C | |
| Detection Wavelength | 348 nm |
Table 2: Key Mass Spectrometry Data for Identification
| Analyte | [M-H]⁻ (m/z) | Key Fragment Ion (m/z) | Fragmentation |
| This compound | 461.07 | 285.04 | [M-H - 176]⁻ (Loss of glucuronic acid) |
| Luteolin (Aglycone) | 285.04 | - | - |
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration (e.g., 50 µg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 10-40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 348 nm.
-
-
Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol 2: LC-MS Identification
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, with a final concentration of approximately 10 µg/mL.
-
LC Conditions: Use the same LC conditions as described in the HPLC-UV protocol.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound ([M-H]⁻ = 461.07). Analyze the mass spectrum of the main peak to confirm the molecular weight. Perform MS/MS analysis on the parent ion to confirm the characteristic loss of the glucuronic acid moiety (176 Da) and the presence of the luteolin aglycone fragment (m/z 285.04).
Protocol 3: NMR for Structural Confirmation
-
Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
NMR Experiments: Acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
Data Analysis:
-
1H NMR: Identify the characteristic signals for the aromatic protons of the luteolin backbone and the anomeric proton of the glucuronic acid.
-
13C NMR: Identify the signals for the carbons of both the luteolin and glucuronic acid moieties.
-
HMBC: Look for a correlation between the anomeric proton of the glucuronic acid and the C-7 carbon of the luteolin A-ring to confirm the 7-O-glycosidic linkage. Compare the chemical shifts with literature values for this compound and its potential isomers to identify any impurities.
-
Visualizations
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Troubleshooting logic for purity issues in synthesized this compound.
Validation & Comparative
Luteolin vs. Luteolin 7-O-Glucuronide: A Comparative Analysis of Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of luteolin (B72000) and its metabolite, luteolin 7-O-glucuronide. While direct quantitative comparisons are limited, this document synthesizes available experimental data, including a closely related glucoside, to offer insights into their relative efficacy and mechanisms of action.
Executive Summary
Luteolin, a naturally occurring flavonoid, is well-documented for its potent anti-inflammatory effects. Its bioavailability is often limited, and it is rapidly metabolized in the body to form conjugates, primarily glucuronides such as this compound. Emerging research indicates that while this compound also possesses anti-inflammatory properties, the aglycone form, luteolin, generally exhibits stronger activity in in vitro models. This is supported by comparative studies on luteolin and its 7-O-glucoside, a structurally similar compound, which show lower IC50 values for luteolin in the inhibition of key inflammatory mediators. However, the conversion of luteolin glucuronides back to the active luteolin form at inflammation sites suggests that these metabolites may serve as a circulating reservoir, contributing to the overall anti-inflammatory effect in vivo.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Target | IC50 Value (µM) | Cell Line | Stimulant |
| Luteolin | Nitric Oxide (NO) Production | 13.9[1] | RAW 264.7 | LPS |
| Luteolin-7-O-glucoside | Nitric Oxide (NO) Production | 22.7[1] | RAW 264.7 | LPS |
| Luteolin | Prostaglandin (B15479496) E2 (PGE2) Production | 7.4[1] | RAW 264.7 | LPS |
| Luteolin-7-O-glucoside | Prostaglandin E2 (PGE2) Production | 15.0[1] | RAW 264.7 | LPS |
Table 1: Comparison of the inhibitory concentrations (IC50) of luteolin and luteolin-7-O-glucoside on the production of inflammatory mediators.
Mechanisms of Anti-inflammatory Action
Both luteolin and this compound exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Luteolin has been shown to inhibit inflammation through multiple pathways:
-
NF-κB Pathway: Luteolin suppresses the activation of Nuclear Factor-kappa B (NF-κB) by inhibiting the degradation of its inhibitor, IκBα, and preventing the nuclear translocation of the p65 subunit. This leads to a downregulation of pro-inflammatory genes like iNOS and COX-2.[1]
-
MAPK Pathway: It inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK), which are crucial for the expression of inflammatory cytokines.
-
AP-1 Pathway: Luteolin can also attenuate the DNA binding activity of Activator Protein-1 (AP-1), another transcription factor involved in inflammation.[1]
-
JAK-STAT Pathway: Luteolin has been reported to interfere with the JAK-STAT signaling pathway, which is activated by various cytokines.
-
NLRP3 Inflammasome: It can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.
This compound also demonstrates significant anti-inflammatory activity, although its mechanisms are still being fully elucidated:
-
NF-κB Pathway: Similar to its aglycone, this compound inhibits the NF-κB signaling pathway.[2] It has been shown to suppress the phosphorylation of IκB, thereby preventing NF-κB activation.[2]
-
MAPK Pathway: It reduces the phosphorylation of p38 and JNK, but not ERK.[2]
-
TAK1 Inhibition: this compound has been found to inhibit the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1), an upstream kinase that activates both the NF-κB and MAPK pathways.[2][3]
-
Nrf2 Activation: It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[2][3]
Interestingly, under inflammatory conditions, β-glucuronidase is released from immune cells like neutrophils, which can hydrolyze this compound back to its more potent aglycone form, luteolin, directly at the site of inflammation.[4][5]
Signaling Pathway and Experimental Workflow Diagrams
A generalized experimental workflow for comparing the anti-inflammatory activities.
Inhibition of the NF-κB signaling pathway by luteolin and its glucuronide.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies frequently cited in the literature for assessing anti-inflammatory activity.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Experimental Procedure: Cells are seeded in appropriate plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA extraction) and allowed to adhere overnight. The cells are then pre-treated with various concentrations of luteolin or this compound for 1-2 hours, followed by stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL), for a specified duration (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Protocol:
-
After the treatment period, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
-
3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Protocol:
-
Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.
-
Briefly, cell culture supernatants are added to antibody-pre-coated microplates and incubated.
-
After washing, a detection antibody is added, followed by a substrate solution.
-
The reaction is stopped, and the absorbance is read at the specified wavelength.
-
Cytokine concentrations are calculated based on a standard curve.
-
4. Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression and phosphorylation status of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK).
-
Protocol:
-
After treatment, cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p38) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.
-
Conclusion
The available evidence strongly suggests that both luteolin and its metabolite, this compound, are effective anti-inflammatory agents. In vitro data indicates that the aglycone, luteolin, possesses a higher potency in inhibiting key inflammatory mediators compared to its glycosylated forms. However, the biological activity of this compound is significant, and its ability to be converted back to luteolin at inflammatory sites suggests a crucial role in the overall in vivo anti-inflammatory effects. Researchers and drug development professionals should consider both the intrinsic activity of these compounds and their metabolic interplay when evaluating their therapeutic potential. Further head-to-head studies are warranted to fully delineate the comparative efficacy of luteolin and its various glucuronidated metabolites.
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7- O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deglucuronidation of a flavonoid, luteolin monoglucuronide, during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Luteolin-7-O-glucuronide and Apigenin-7-O-glucuronide for Researchers and Drug Development Professionals
An objective guide to the bioactivities, mechanisms of action, and experimental evaluation of two prominent flavonoid glucuronides.
This guide provides a detailed comparative study of Luteolin-7-O-glucuronide (L7G) and Apigenin-7-O-glucuronide (A7G), two closely related flavonoid compounds with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their anti-inflammatory and antioxidant properties, supported by quantitative data and detailed experimental protocols.
At a Glance: Luteolin-7-O-glucuronide vs. Apigenin-7-O-glucuronide
| Feature | Luteolin-7-O-glucuronide (L7G) | Apigenin-7-O-glucuronide (A7G) |
| Chemical Structure | Contains a dihydroxy phenyl group | Contains a monohydroxy phenyl group |
| Primary Bioactivities | Anti-inflammatory, Antioxidant, Antimicrobial, Neuroprotective | Anti-inflammatory, Antioxidant, Anticancer, Cardioprotective |
| Key Anti-inflammatory MOA | Inhibition of TAK1, leading to reduced activation of NF-κB, p38, and JNK. Activation of the Nrf2 pathway. Inhibition of NLRP3 inflammasome. | Inactivation of AP-1 and MAPK signaling pathways. |
| Key Antioxidant MOA | Direct radical scavenging and induction of antioxidant enzymes via Nrf2. | Direct radical scavenging. |
Quantitative Data Comparison
The following tables summarize the available quantitative data on the anti-inflammatory and antioxidant activities of Luteolin-7-O-glucuronide and Apigenin-7-O-glucuronide.
Table 1: Anti-inflammatory Activity
| Parameter | Luteolin-7-O-glucuronide | Apigenin-7-O-glucuronide | Cell Line |
| NO Inhibition IC₅₀ | 22.7 µM | Not explicitly found for A7G, but its aglycone, apigenin, shows potent inhibition. | RAW 264.7 |
| PGE₂ Inhibition IC₅₀ | 15.0 µM | Not explicitly found for A7G, but its aglycone, apigenin, shows potent inhibition. | RAW 264.7 |
| MMP-3 Inhibition IC₅₀ | Data not available | 12.87 µM[1][2] | - |
| MMP-8 Inhibition IC₅₀ | Data not available | 22.39 µM[1][2] | - |
| MMP-9 Inhibition IC₅₀ | Data not available | 17.52 µM[1][2] | - |
| MMP-13 Inhibition IC₅₀ | Data not available | 0.27 µM[1][2] | - |
Table 2: Antioxidant Activity
| Assay | Luteolin-7-O-glucuronide | Apigenin-7-O-glucuronide Methyl Ester |
| DPPH Radical Scavenging IC₅₀ | ~50 µM | 36.38 µg/mL[1][3] |
| ORAC Value (µmol TE/g) | 8804.19 ± 409.99 | Data not available |
Signaling Pathways and Mechanisms of Action
Luteolin-7-O-glucuronide and Apigenin-7-O-glucuronide exert their biological effects through the modulation of distinct intracellular signaling pathways.
Luteolin-7-O-glucuronide (L7G) Signaling
L7G demonstrates potent anti-inflammatory effects primarily through the inhibition of the TAK1 signaling pathway, which subsequently downregulates the activation of key inflammatory transcription factors NF-κB and MAPKs (p38 and JNK).[4][5] Furthermore, L7G activates the Nrf2 antioxidant response element pathway, leading to the expression of protective antioxidant enzymes. Recent studies also indicate that L7G can inhibit the NLRP3 inflammasome, a key component of the innate immune response.[6]
Apigenin-7-O-glucuronide (A7G) Signaling
Apigenin-7-O-glucuronide's anti-inflammatory actions are mediated through the inactivation of the AP-1 and MAPK signaling pathways.[7] By inhibiting these pathways, A7G effectively suppresses the production of pro-inflammatory mediators.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of the reported findings.
General Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-inflammatory and antioxidant properties of Luteolin-7-O-glucuronide and Apigenin-7-O-glucuronide in a cell-based model.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details the induction of an inflammatory response in murine macrophages, a standard model for assessing anti-inflammatory compounds.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.[8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Luteolin-7-O-glucuronide or Apigenin-7-O-glucuronide. After a 1-2 hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) (100-1000 ng/mL) for 24 hours.[9][10]
-
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9]
-
Prostaglandin E₂ (PGE₂) and Cytokine Production: Levels of PGE₂, TNF-α, and IL-6 in the supernatant are quantified using commercially available ELISA kits.[11]
-
Cell Viability: Cell viability is assessed using the MTT assay to ensure that the observed effects are not due to cytotoxicity.[11]
-
Western Blot Analysis for Signaling Pathway Components
This protocol is used to determine the effect of the compounds on the protein expression and phosphorylation status of key signaling molecules.
-
Protein Extraction: Following treatment as described above, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[13]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, p38, JNK, ERK, and Nrf2 overnight at 4°C.[12][14]
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13]
AP-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of AP-1, a key regulator of inflammatory gene expression.
-
Cell Line: HEK293 cells stably transfected with a luciferase reporter gene under the control of an AP-1 response element are used.[3]
-
Transfection and Treatment: Cells are seeded in a 96-well plate and treated with Luteolin-7-O-glucuronide or Apigenin-7-O-glucuronide, followed by stimulation with a known AP-1 activator such as phorbol (B1677699) 12-myristate 13-acetate (PMA).[3][7]
-
Luciferase Measurement: After incubation, a luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer. A decrease in luminescence in the presence of the compound indicates inhibition of AP-1 activity.[3][7]
NLRP3 Inflammasome Activation Assay
This protocol assesses the ability of the compounds to inhibit the activation of the NLRP3 inflammasome.
-
Priming: Bone marrow-derived macrophages (BMDMs) or THP-1 cells are primed with LPS (e.g., 1 µg/mL for 3-4 hours) to induce the expression of NLRP3 and pro-IL-1β.[15][16]
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.[16]
-
Activation: The NLRP3 inflammasome is then activated with a second stimulus, such as ATP (5 mM for 30 minutes) or nigericin (B1684572) (5 µM for 1 hour).[15][16]
-
Analysis:
-
IL-1β Secretion: The concentration of mature IL-1β in the cell culture supernatant is quantified by ELISA.[17]
-
Caspase-1 Activation: The cleavage of pro-caspase-1 to its active p20 subunit is assessed by Western blot.[17]
-
ASC Speck Formation: The formation of ASC oligomers (specks) can be visualized by immunofluorescence microscopy.[1]
-
DPPH Radical Scavenging Assay
This assay measures the direct free radical scavenging activity of the compounds.
-
Reaction Mixture: A solution of the test compound in methanol (B129727) is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[18]
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.[18]
-
Calculation: The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant capacity of a compound against peroxyl radicals.
-
Principle: This assay is based on the inhibition of the fluorescence decay of a probe (e.g., fluorescein) caused by peroxyl radicals generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10]
-
Procedure: The test compound is mixed with the fluorescent probe in a multi-well plate. The reaction is initiated by the addition of AAPH.[19]
-
Measurement: The fluorescence is monitored kinetically over time. The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC).[10]
-
Quantification: The results are typically expressed as Trolox equivalents (TE), comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[10]
Conclusion
Both Luteolin-7-O-glucuronide and Apigenin-7-O-glucuronide are promising natural compounds with significant anti-inflammatory and antioxidant properties. While they share structural similarities, their mechanisms of action diverge, with L7G primarily targeting the TAK1-NF-κB/MAPK and Nrf2 pathways, and A7G focusing on the AP-1 and MAPK signaling cascades. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of these compounds as potential therapeutic agents for a variety of inflammatory and oxidative stress-related diseases. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ejmoams.com [ejmoams.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apigenin-7-O-glucoside versus apigenin: Insight into the modes of anticandidal and cytotoxic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Methods for the Simultaneous Analysis of Luteolin and its Glucuronides
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of luteolin (B72000) and its glucuronide metabolites is crucial for understanding its bioavailability, metabolism, and therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative overview of validated HPLC methods, offering insights into their performance, detailed experimental protocols, and supporting data to aid in method selection and development.
Performance Comparison of Validated HPLC Methods
The following tables summarize the key performance characteristics of different HPLC methods developed for the simultaneous analysis of luteolin and its glucuronides. These methods utilize various detection techniques, including Diode Array Detection (DAD) and Tandem Mass Spectrometry (MS/MS), each offering distinct advantages in terms of sensitivity and selectivity.
Table 1: HPLC Method Comparison for Luteolin and its Glucuronides Analysis
| Parameter | Method 1: HPLC-MS/MS[1] | Method 2: HPLC-MS/MS[2] | Method 3: HPLC-UV[3] |
| Analytes | Luteolin, Luteolin-7-O-glucuronide, Diosmetin, Chryseriol | Luteolin, Luteolin-3'-O-glucuronide, Resveratrol (B1683913), Resveratrol-3-O-glucuronide | Luteolin-7-O-β-D-glucuronide, Apigenin-7-O-β-D-glucuronide, Diosmetin-7-O-β-D-glucuronide, Acacetin-7-O-β-D-glucuronide, Tilianin, Rosmarinic acid |
| Matrix | Rat Plasma | Rat Plasma | Yixin Badiranjibuya Granules |
| Column | C18 | XBridge™ C18 | Not Specified |
| Detection | Triple Quadrupole MS (ESI-) | Triple Quadrupole MS (ESI-) | UV |
| Linearity Range (Luteolin) | 0.06 - 90 µg/mL | 1 - 1000 ng/mL | Not Specified for individual compounds |
| Linearity Range (Glucuronide) | 0.06 - 60 µg/mL (Luteolin-7-O-glucuronide) | 2 - 2000 ng/mL (Luteolin-3'-O-glucuronide) | Not Specified for individual compounds |
| Precision (RSD%) | < 6.0% (Intra- and Interday)[1] | Not explicitly stated, but method validated as per FDA guidelines[2] | Good precision reported |
| Accuracy (%) | -3.2 to 6.4%[1] | Not explicitly stated, but method validated as per FDA guidelines[2] | Good accuracy reported |
| Recovery (%) | Not explicitly stated, but matrix effect was not observed[1] | Not explicitly stated, but method validated as per FDA guidelines[2] | Good recovery reported |
Table 2: Additional Validation Parameters from Literature
| Parameter | Value | Source |
| LOD (Luteolin) | 0.19 µg/mL | [4] |
| LOQ (Luteolin) | 0.58 µg/mL | [4] |
| LOD (6-hydroxyluteolin 7-O-glucoside) | 3.60 µg/mL | [5] |
| LOQ (6-hydroxyluteolin 7-O-glucoside) | 10.90 µg/mL | [5] |
| Precision (RSD%) for Luteolin-7-O-β-D-glucuronide | 0.087% | [6] |
| Recovery (Luteolin-7-O-β-D-glucuronide) | 99.94% | [6] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these analytical methods. Below are the protocols for the key experiments cited in this guide.
Method 1: HPLC-MS/MS for Luteolin and its Metabolites in Rat Plasma[1]
-
Sample Preparation: Protein precipitation.
-
Chromatographic System:
-
Column: C18 column.
-
Mobile Phase: Gradient elution with water containing 0.5% formic acid and acetonitrile.[1]
-
Flow Rate: Not specified.
-
-
Detection System:
Method 2: HPLC-MS/MS for Luteolin, its Glucuronide, and Resveratrol in Rat Plasma[2]
-
Sample Preparation: Protein precipitation with methanol (B129727).
-
Chromatographic System:
-
Column: XBridge™ C18.[2]
-
Mobile Phase: Isocratic elution with 88% methanol and 12% water containing 2 mM ammonium (B1175870) acetate (B1210297) and 0.01% formic acid.[2]
-
Flow Rate: Not specified.
-
-
Detection System:
-
Instrument: Mass spectrometer with a negative electrospray ionization interface.[2]
-
Mode: Multiple reaction monitoring (MRM).
-
Method 3: HPLC-UV for Flavonoids in a Traditional Chinese Medicine[3]
-
Sample Preparation: Extraction from granules.
-
Chromatographic System:
-
Column: Not specified.
-
Mobile Phase: Not detailed.
-
Flow Rate: Not specified.
-
-
Detection System:
-
Instrument: HPLC with UV detector.
-
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of a typical HPLC method validation process, ensuring the reliability and accuracy of the analytical data.
References
- 1. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. HPLC/DAD Method Validation of 6-Hydroxyluteolin 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | 학회 [koreascience.kr]
- 6. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]
A Comparative Analysis of the Bioactivity of Luteolin and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the flavonoid luteolin (B72000) and its naturally occurring glycoside derivatives. In nature, flavonoids like luteolin are frequently attached to sugar moieties, forming glycosides such as cynaroside (B7765609) (luteolin-7-O-glucoside). This structural difference significantly influences their physicochemical properties, including solubility and bioavailability, which in turn alters their biological effects.[1][2] Generally, the aglycone form (luteolin) tends to exhibit stronger direct bioactivity in in-vitro models, though its glycosides also possess significant therapeutic properties.[3][4] This comparison is supported by experimental data from in-vitro studies focusing on anti-inflammatory, antioxidant, and anticancer activities.
Data Presentation: Quantitative Bioactivity Comparison
The following tables summarize key quantitative data from comparative studies, offering a clear overview of the relative potency of luteolin and its glycosides.
Table 1: Comparative Anti-Inflammatory Activity
Luteolin generally demonstrates more potent inhibition of inflammatory mediators compared to its glycoside, luteolin-7-O-glucoside, in macrophage cell models.[1][4]
| Compound | Assay | Cell Line | IC₅₀ (µM) |
| Luteolin | Nitric Oxide (NO) Inhibition | RAW 264.7 | 13.9[1][4] |
| Luteolin-7-O-glucoside | Nitric Oxide (NO) Inhibition | RAW 264.7 | 22.7[1][4] |
| Luteolin | Prostaglandin E₂ (PGE₂) Inhibition | RAW 264.7 | 7.4[1][4] |
| Luteolin-7-O-glucoside | Prostaglandin E₂ (PGE₂) Inhibition | RAW 264.7 | 15.0[1][4] |
Table 2: Comparative Antioxidant Activity
The antioxidant activity varies depending on the assay. While luteolin and its 7-O-glucoside show similar radical scavenging activity, glycosylation at other positions or the type of antioxidant assay can reveal significant differences.
| Compound | Assay | IC₅₀ (µM) |
| Luteolin | DPPH Radical Scavenging | 20.2[1][5][6] |
| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 21.2[1][5][6] |
| Luteolin-4'-O-glucoside | DPPH Radical Scavenging | > 100[1][6] |
| Luteolin | Lipid Peroxidation Inhibition | Less active than its glycosides[7] |
| Luteolin 7-O-β-glucuronide | Lipid Peroxidation Inhibition | Most active[7] |
Note: Studies have shown that for lipid peroxidation inhibition, some luteolin glycosides can be more effective than the aglycone, luteolin.[3][7] This highlights that the mechanism of antioxidant action is a key factor. The 3',4'-dihydroxy structure on the B ring is considered essential for potent DPPH radical scavenging activity.[5][6][8]
Table 3: Comparative Anticancer Activity (Luteolin)
Direct comparative IC₅₀ values for luteolin versus its glycosides across multiple cancer cell lines are not extensively documented in single studies. However, luteolin has been widely studied and shows potent cytotoxic effects. Both luteolin and its glycosides are known to possess anticancer properties.[6][9][10]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Luteolin | HL60 | Leukemia | 12.5 - 15[1] |
| Luteolin | COLO 320 | Colon Cancer | 32.5[1] |
| Luteolin | GLC4 | Lung Cancer | 40.9[1] |
Note: Luteolin-4'-O-glucoside and 7-O-glucoside have demonstrated cytotoxic activity against multiple myeloma (NCI-H929, U266, OPM2) cell lines.[1][6]
Key Signaling Pathways
Luteolin and its glycosides exert their effects by modulating critical cellular signaling pathways. The aglycone, luteolin, often shows broader or more potent pathway inhibition.
Caption: The NF-κB signaling pathway, a key driver of inflammation.
Luteolin and its glycosides inhibit the NF-κB pathway, reducing the expression of inflammatory genes.[3][4][11] Luteolin aglycone also inhibits the AP-1 transcription factor, while the 7-O-glucoside primarily acts on NF-κB.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
Luteolin vs. Luteolin 7-O-Glucuronide: A Comparative Analysis of Anti-Atherogenic Effects in ApoE Mice
For Researchers, Scientists, and Drug Development Professionals
Atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in arteries, remains a leading cause of cardiovascular disease. Flavonoids, such as luteolin (B72000), have garnered significant attention for their potential therapeutic effects. Luteolin is a naturally occurring flavone (B191248) found in various plants, while luteolin 7-O-glucuronide is one of its major metabolites formed in the body after consumption. This guide provides an objective comparison of the anti-atherogenic properties of luteolin and its glucuronidated form, with a focus on studies utilizing Apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis research. While direct comparative studies on this compound are limited, this guide incorporates data on the closely related luteolin-7-O-glucoside as a surrogate, alongside independent findings on the bioactivity of luteolin-7-O-glucuronide, to draw a comprehensive picture.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the anti-atherogenic effects of luteolin and its glycoside/glucuronide counterparts in animal models of atherosclerosis.
| Parameter | Luteolin | Luteolin-7-O-glucoside | Reference |
| Atherosclerotic Lesion Area | |||
| Aortic Lesion Reduction | ~28.8% reduction in LDLR-/- mice | Not specified, but attenuated atherogenic processes | [1] |
| ~50% reduction in ApoE-/- mice | Not specified, but attenuated atherogenic processes | [2][3] | |
| Lipid Profile | |||
| Plasma Total Cholesterol | Decreased in LDLR-/- mice | No significant effect mentioned | [1] |
| Plasma Triglycerides | Decreased in LDLR-/- mice | Attenuated increase in ApoE-/- mice with hyperhomocysteinemia | [1][4][5] |
| Plasma LDL-Cholesterol | Decreased in LDLR-/- mice | Not specified | [1] |
| Inflammatory Markers | |||
| Aortic IL-6 Expression | Significantly decreased | Attenuated increase | [1][6] |
| Aortic TNF-α Expression | Significantly decreased | Attenuated increase | [1][6] |
| Aortic VCAM-1 Expression | Reduced | Attenuated increase | [6][7][8] |
| Aortic ICAM-1 Expression | Reduced | Attenuated increase | [3][6] |
| Aortic Macrophage Infiltration (CD68) | Inhibited | Not specified | [1][8] |
| Serum MCP-1 | Not specified | Attenuated increase | [4][6] |
| Serum VCAM-1 | Not specified | Attenuated increase | [4][5] |
| Oxidative Stress Markers | |||
| Aortic Glutathione (B108866) Reductase | Not specified | Up-regulated | [4] |
| Aortic Glutathione Peroxidase | Not specified | Up-regulated | [4] |
Detailed Experimental Protocols
Study 1: Luteolin in LDLR-/- Mice[1][9]
-
Animal Model: 9-week-old male LDL receptor-deficient (LDLR-/-) mice.
-
Diet and Treatment: Mice were fed a Western diet (high in fat and cholesterol) for 14 weeks. The treatment group received the Western diet supplemented with 100 mg/kg luteolin.
-
Atherosclerosis Assessment: Atherosclerotic plaque development and lipid accumulation in the abdominal aorta were assessed using histological staining (Oil Red O).
-
Biochemical Analysis: Plasma levels of total cholesterol, triglycerides, and LDL-cholesterol were measured.
-
Gene Expression Analysis: The expression of macrophage marker (CD68), chemokines (CCL2), and inflammatory cytokines (IL-6, TNF-α) in the aortic root was determined by quantitative polymerase chain reaction (qPCR).
-
In Vitro Model: ox-LDL-induced THP-1-derived macrophages were used to investigate the underlying mechanisms.
Study 2: Luteolin in ApoE-/- Mice[2]
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.
-
Diet and Treatment: Mice were fed a high-fat diet (HFD) for 12 weeks to induce atherosclerosis. The treatment group received oral administration of luteolin.
-
Atherosclerosis Assessment: The atherosclerotic lesion area in the aortic sinus and en face aorta was quantified by Oil Red O staining.
-
In Vitro Model: Primary mouse peritoneal macrophages challenged with oxidized low-density lipoprotein (oxLDL) were used for mechanistic studies.
Study 3: Comparative Analysis of Luteolin and Luteolin-7-O-glucoside in ApoE-/- Mice with Hyperhomocysteinemia[4][5]
-
Animal Model: 6-week-old male ApoE knockout mice.
-
Diet and Treatment: All mice were fed a high-fat diet (45% fat, 0.5% cholesterol). Hyperhomocysteinemia was induced by providing homocysteine in the drinking water (0.9g/L). Treatment groups received either luteolin (50 mg/kg BW) or luteolin-7-O-glucoside (50 mg/kg BW) daily by gavage for 5 weeks.
-
Biochemical Analysis: Serum concentrations of homocysteine, triglycerides, monocyte chemoattractant protein-1 (MCP-1), and vascular cell adhesion molecule-1 (VCAM-1) were measured.
-
Protein Expression Analysis: Expressions of hepatic inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), aortic intercellular adhesion molecule (ICAM), and antioxidative enzymes (hepatic and aortic glutathione reductase, aortic glutathione peroxidase) were determined.
-
Histopathology: Histopathological observations of the aorta were performed using hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry.
Signaling Pathways and Mechanisms of Action
Luteolin and its metabolites exert their anti-atherogenic effects through the modulation of several key signaling pathways involved in inflammation, lipid metabolism, and oxidative stress.
Luteolin's Anti-Inflammatory Signaling
Luteolin has been shown to suppress inflammatory responses in the vasculature through the inhibition of multiple signaling cascades. One key pathway is the NF-κB signaling pathway . Luteolin can prevent the degradation of IκBα, which in turn inhibits the activation and nuclear translocation of NF-κB, a master regulator of pro-inflammatory gene expression. Another important pathway modulated by luteolin is the STAT3 signaling pathway . By inhibiting the phosphorylation of STAT3, luteolin can reduce the expression of inflammatory cytokines and adhesion molecules. Furthermore, luteolin has been found to activate the AMPK-SIRT1 signaling pathway , which plays a role in reducing macrophage inflammation and lipid accumulation.
Caption: Luteolin's anti-inflammatory signaling pathways.
This compound's Anti-Inflammatory Signaling
Studies on luteolin-7-O-glucuronide have highlighted its ability to suppress inflammatory responses in macrophages. A key mechanism involves the inhibition of the TAK1 signaling pathway . TAK1 is an upstream kinase that activates both the NF-κB and MAPK pathways. By inhibiting TAK1 phosphorylation, luteolin-7-O-glucuronide effectively blocks these downstream inflammatory cascades. Additionally, it has been shown to activate the Nrf2 pathway , a critical regulator of the antioxidant response, leading to the upregulation of antioxidant enzymes like HO-1.
Caption: this compound's anti-inflammatory pathways.
Experimental Workflow
The general workflow for investigating the anti-atherogenic effects of these compounds in ApoE-/- mice is depicted below.
References
- 1. Luteolin decreases atherosclerosis in LDL receptor-deficient mice via a mechanism including decreasing AMPK-SIRT1 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin Attenuates Atherosclerosis Via Modulating Signal Transducer And Activator Of Transcription 3-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cambridge.org [cambridge.org]
- 6. The Anti-Atherogenic Activity of Luteolin and Luteolin-7-O-glucoside in High-Fat Diet-Administered Hyperhomocysteinemia-Induced C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LUTEOLIN PROTECTS AGAINST VASCULAR INFLAMMATION IN MICE AND TNF-ALPHA-INDUCED MONOCYTE ADHESION TO ENDOTHELIAL CELLS VIA SUPPRESSING IΚBα/NF-κB SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Luteolin: a natural product with multiple mechanisms for atherosclerosis [frontiersin.org]
A Comparative Guide to the In Vitro Efficacy of Luteolin 7-O-Glucuronide and Other Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of Luteolin 7-O-glucuronide against other prominent flavonoids, including its aglycone Luteolin, Quercetin, Kaempferol, and Apigenin. The information presented is collated from various scientific studies and is intended to aid researchers in the fields of pharmacology and drug discovery.
Data Presentation
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its counterparts. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.
Antioxidant Activity
The antioxidant potential of flavonoids is a key aspect of their therapeutic properties. Here, we compare the radical scavenging activity of this compound and other flavonoids using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Lower IC50 values indicate higher antioxidant activity.
| Flavonoid | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) |
| This compound | ~9.58 µmol/L | Not widely reported |
| Luteolin | 2.099[1] | 0.59[1] |
| Quercetin | 1.84[1] | 0.5083[1] |
| Kaempferol | 5.318[1] | 0.8506[1] |
| Apigenin | Not consistently reported | 0.8243[1] |
Note: The value for this compound is from a study that used µmol/L, and direct conversion to µg/mL without the molecular weight is not precise.
Anti-inflammatory Activity
The anti-inflammatory effects of these flavonoids were assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. A lower IC50 value signifies more potent anti-inflammatory activity.
| Flavonoid | Nitric Oxide (NO) Inhibition IC50 (µM) |
| Luteolin 7-O-glucoside | 22.7 |
| Luteolin | 13.9 |
| Quercetin | Data not available in comparative context |
| Kaempferol | Data not available in comparative context |
| Apigenin | Data not available in comparative context |
Cytotoxic Activity against Cancer Cell Lines
The cytotoxic potential of these flavonoids against various cancer cell lines is a critical area of research. The IC50 values represent the concentration of the flavonoid required to inhibit the growth of 50% of the cancer cells.
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) |
| Luteolin 7-O-glucoside | COLO 320 | Colon Cancer | >100 (approx) |
| Luteolin | HeLa | Cervical Cancer | 4.1 |
| Luteolin | A549 | Lung Cancer | 3.1 |
| Luteolin | COLO 320 | Colon Cancer | 32.5 |
| Quercetin | Jurkat | T-cell leukemia | ~20 |
| Kaempferol | A549 | Lung Cancer | 72 |
| Apigenin | A549 | Lung Cancer | ~5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity.
Protocol:
-
Prepare a stock solution of the test flavonoid in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
In a 96-well plate, add 100 µL of various concentrations of the flavonoid solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the flavonoid concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 macrophages in a 96-well plate until they reach about 80% confluency.
-
Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours, in the continued presence of the flavonoid.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
To 50 µL of the supernatant, add 50 µL of sulfanilamide (B372717) solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1%) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathways and Mechanisms of Action
This compound and other flavonoids exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways implicated in their anti-inflammatory and antioxidant activities.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Flavonoids, including this compound, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway by targeting TAK1.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.
Caption: this compound activates the Nrf2 antioxidant pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. Flavonoids can modulate this pathway at different points. Luteolin and its glucuronide have been shown to affect the phosphorylation of key MAPK proteins.
Caption: this compound can inhibit the p38 and JNK branches of the MAPK pathway.
References
A Comparative Analysis of the Antioxidant Capacity of Luteolin and its Glucuronide Metabolite
For Immediate Release: A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacities of the dietary flavone (B191248) luteolin (B72000) and its primary metabolite, Luteolin 7-O-glucuronide. The following sections detail their relative performance in various antioxidant assays, outline the experimental protocols used for these assessments, and explore the underlying cellular mechanisms of action. This information is intended to support researchers, scientists, and drug development professionals in their evaluation of these compounds for therapeutic applications.
Comparative Antioxidant Activity: Aglycone vs. Glucuronide
The antioxidant potential of flavonoids is intricately linked to their chemical structure. While luteolin is known for its potent antioxidant effects, its bioavailability is limited. In vivo, it is rapidly metabolized into glucuronidated forms, such as this compound. Understanding the antioxidant capacity of this metabolite is crucial for assessing the overall biological activity of luteolin.
Experimental data reveals that the antioxidant activity of this compound relative to its aglycone, luteolin, can vary significantly depending on the specific assay used. In lipid peroxidation inhibition assays, this compound has been shown to be more potent than luteolin.[1] Conversely, in radical scavenging assays like the DPPH assay, the activity of the aglycone is generally considered to be higher or, in the case of a similar glycoside (luteolin-7-O-β-glucoside), very similar to the aglycone.[1][2] This suggests that the glucuronide moiety can influence the mechanism of antioxidant action.
| Compound | Assay | Result | Reference |
| Luteolin 7-O-β-glucuronide | Lipid Peroxidation Inhibition (TBA test) | More active than Luteolin | [1] |
| Luteolin | Lipid Peroxidation Inhibition (TBA test) | Less active than Luteolin 7-O-β-glucuronide | [1] |
| Luteolin | DPPH Radical Scavenging | IC50: 20.2 µM | [2] |
| Luteolin 7-O-β-glucoside * | DPPH Radical Scavenging | IC50: 21.2 µM | [2] |
*Note: Data for Luteolin 7-O-β-glucoside is presented as a proxy for this compound due to the availability of direct comparative data with luteolin in the same study.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Protocol:
-
A stock solution of this compound (e.g., 20 mM) is prepared in 100% DMSO.
-
Working solutions of various concentrations (e.g., 5, 10, 20, 50 µM) are prepared by diluting the stock solution in 100% methanol (B129727).[3]
-
100 µL of each working solution is added to the wells of a 96-well plate.[3]
-
100 µL of a 0.2 mM DPPH solution in methanol is added to each well.[3]
-
The plate is incubated in the dark at 37°C for 30 minutes.[3]
-
The absorbance is measured at 517 nm using a microplate reader.[3]
-
The radical scavenging activity is calculated as a percentage of the control.
Thiobarbituric Acid (TBA) Test for Lipid Peroxidation Inhibition
This method assesses the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary peroxidation product.
Protocol:
-
A liposome (B1194612) suspension is prepared (e.g., from bovine brain).
-
The test compounds (luteolin and this compound) are added to the liposome suspension.
-
Lipid peroxidation is initiated (e.g., by adding FeSO4 and ascorbate).
-
The reaction is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by adding a solution of thiobarbituric acid (TBA) in a strong acid (e.g., trichloroacetic acid).
-
The mixture is heated (e.g., at 95°C for 30 minutes) to allow the formation of the MDA-TBA adduct.
-
After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.
-
The percentage inhibition of lipid peroxidation is calculated relative to a control without the antioxidant.
Visualization of Experimental and Signaling Pathways
To aid in the conceptualization of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the DPPH radical scavenging assay.
Mechanism of Action: The Nrf2 Signaling Pathway
Both luteolin and this compound exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a primary regulator of the endogenous antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like luteolin, Nrf2 is released from Keap1 and translocates to the nucleus.[4][5] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including heme oxygenase-1 (HO-1).[3] This leads to the transcription of a battery of cytoprotective enzymes that neutralize reactive oxygen species and protect the cell from damage.
Studies have shown that both luteolin and Luteolin 7-O-glucoside can potently induce HO-1 expression through the activation and nuclear translocation of Nrf2.[6] Furthermore, this compound has been specifically shown to enhance the expression of these anti-oxidative regulators by activating Nrf2.[3]
Caption: Activation of the Nrf2 antioxidant pathway by Luteolin/L7Gn.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anti-Oxidative Effects of luteolin-7-O-glucuronide in LPS-Stimulated Murine Macrophages through TAK1 Inhibition and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Luteolin 7-O-glucuronide Quantification
This guide provides an objective comparison of analytical methodologies for the quantification of Luteolin 7-O-glucuronide, a flavonoid of significant interest in pharmaceutical and nutraceutical research. The following sections detail the experimental protocols and performance data for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS), and UV-Vis Spectrophotometry. The information presented is synthesized from published analytical method validation studies.
This compound is a major active flavonoid glycoside found in various medicinal plants. Accurate and precise quantification of this compound in diverse matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and the development of herbal medicines. The cross-validation of analytical methods is essential to ensure the reliability and comparability of data generated across different laboratories and analytical platforms. This guide compares the performance of HPLC-UV, UFLC-MS/MS, and UV-Vis Spectrophotometry for the quantification of this compound, providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate method for their specific application.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance data for the different analytical methods used for the quantification of this compound and its related compound, luteolin-7-glycoside.
| Parameter | HPLC-UV[1] | UFLC-MS/MS[2][3][4] | UV-Vis Spectrophotometry[5] |
| Analyte | Luteolin 7-glucuronide | Luteolin 7-O-β-D-glucuronide | Luteolin-7-glycoside |
| Linearity (r²) | 0.999[1] | >0.995[2][3][4] | Not explicitly stated, but linearity was assessed. |
| Concentration Range | 0.98–980 μg/mL[1] | 4.0–1000 ng/mL[4] | Not explicitly stated. |
| Precision (RSD%) | Intraday: 0.99–2.96%[1], Interday: 2.03–2.74%[1] | <15%[2][3][4] | Not explicitly stated. |
| Accuracy (Recovery %) | 89.66–99.50%[1] | >75%[2][3][4] | 99.49–101.99%[5] |
| Limit of Detection (LOD) | 6 μg/mL[1] | Not explicitly stated for this compound. | Not explicitly stated. |
| Limit of Quantitation (LOQ) | 17 μg/mL[1] | 4.0 ng/mL[2][3][4] | Not explicitly stated. |
Experimental Protocols
This section provides a detailed overview of the methodologies for the key experiments cited in the comparison table.
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the routine quality control of this compound in plant extracts.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Chromatographic Column : A C18 column is commonly used.
-
Mobile Phase : A gradient elution system is typically employed, often consisting of an aqueous phase with an acidifier (e.g., 0.05% formic acid) and an organic phase (e.g., acetonitrile).
-
Flow Rate : Typically around 0.4 mL/min.
-
Detection Wavelength : Monitoring is performed at the maximum absorbance wavelength of this compound.
-
Sample Preparation : Plant material is extracted with a suitable solvent (e.g., methanol), followed by filtration before injection into the HPLC system.
-
Standard Preparation : A stock solution of this compound standard is prepared in a suitable solvent and serially diluted to create calibration standards.
-
Validation : The method was validated for precision, stability, repeatability, accuracy, limit of quantification (LOQ), and limit of detection (LOD) according to the International Conference on Harmonization (ICH) guidelines.[1]
2. Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices like plasma.
-
Instrumentation : An ultra-fast liquid chromatography system coupled with a tandem mass spectrometer.
-
Chromatographic Column : A Venusil MP C18 column was used in one study.[2][3]
-
Mobile Phase : A gradient elution system composed of 0.05% formic acid in water and acetonitrile (B52724) is common.[2][3]
-
Ionization Mode : Detection is performed using multiple reaction monitoring (MRM) mode with a turbo ion spray source under a negative ionization condition.[2][3]
-
Sample Preparation : For plasma samples, protein precipitation with acidified acetonitrile is a common preparation step.[2][3] Puerarin has been used as an internal standard.[2][3]
-
Validation : The method was validated for linearity, precision, accuracy, and extraction recovery.[2][3][4]
3. UV-Vis Spectrophotometry
This method can be used for the quantification of total flavonoids, expressed in terms of a specific standard like luteolin-7-glycoside, in herbal products.
-
Instrumentation : A UV-Vis spectrophotometer.
-
Methodology : This technique often involves differential spectrophotometry with a complexing agent like aluminum chloride.[5] The complex formation leads to a bathochromic shift, allowing for quantification at a specific wavelength.
-
Wavelength : The optical density is measured at a specific wavelength, for instance, 402 ± 5 nm for the luteolin-7-glycoside complex.[5]
-
Sample Preparation : The plant material is extracted under optimized conditions (e.g., 70% ethanol (B145695) as extractant).[5]
-
Standard : A standard sample of a related compound, such as luteolin-7-glycoside, is used for calibration.[5]
-
Validation : The method's specificity and accuracy (recovery) are validated.[5]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the cross-validation of analytical methods for this compound.
Caption: Experimental workflow for cross-validation of analytical methods.
Caption: Logical flow of different analytical methods.
References
- 1. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Luteolin 7-O-glucuronide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Luteolin 7-O-glucuronide, a compound commonly used in laboratory research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
Source: MedChemExpress Safety Data Sheet[1]
Due to these hazards, this compound must be managed as a hazardous waste and must not be disposed of in the regular trash or poured down the drain.[2][3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.[1]
Waste Segregation and Storage
Proper segregation and storage of this compound waste are crucial to prevent accidental reactions and ensure safe handling.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[2][4] Plastic containers are often preferred over glass to minimize the risk of breakage.[3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[2][3]
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible chemicals.[5][6] Specifically, keep it separate from strong oxidizing agents, acids, and bases.[6]
Disposal Workflow
The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.
Detailed Disposal Protocol
This protocol outlines the step-by-step methodology for the disposal of this compound waste, including contaminated labware and empty containers.
5.1. Solid Waste and Unused Product:
-
Carefully transfer any solid this compound waste or unused product into the designated hazardous waste container.
-
Avoid creating dust. If the material is a powder, conduct the transfer in a chemical fume hood.
-
Ensure the container is securely sealed after the transfer.
5.2. Contaminated Labware:
-
Labware (e.g., glassware, plasticware) that has come into direct contact with this compound is considered contaminated.
-
Whenever feasible, decontaminate grossly contaminated labware.[7]
-
If decontamination is not possible, dispose of the contaminated labware as hazardous waste in a separate, clearly labeled container.
5.3. Empty Containers:
-
An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate the container, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or methanol, followed by water).[8][9]
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [8][9]
-
Once triple-rinsed, the container can be disposed of in the regular trash after defacing the original label.[9]
Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
-
Spill:
-
Evacuate and isolate the spill area.
-
For small spills, use an appropriate absorbent material to clean up the spill.
-
The absorbent material and any contaminated cleaning supplies must be collected and disposed of as hazardous waste.[9]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[9]
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
Regulatory Compliance
Disposal of this compound is subject to local, state, and federal regulations. The procedures outlined in this guide are based on general laboratory safety protocols. However, it is imperative to consult with your institution's EHS or equivalent department to ensure full compliance with all applicable regulations.[2][3] Improper disposal can lead to significant penalties and environmental harm.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Luteolin 7-O-glucuronide
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Luteolin 7-O-glucuronide is paramount. This guide provides immediate, essential safety protocols and logistical information for the laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific potential hazards that necessitate the use of appropriate personal protective equipment. According to the Global Harmonized System (GHS) classification, this compound is considered harmful if swallowed, and can cause skin and serious eye irritation[1].
Summary of GHS Classifications:
| Hazard Class | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious eye damage/irritation | Category 2A | H319: Causes serious eye irritation[1] |
Recommended Personal Protective Equipment (PPE):
To mitigate the identified risks, the following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to prevent eye contact which can cause serious irritation[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) | Essential to prevent skin irritation[1]. |
| Laboratory coat | To be worn over personal clothing for an additional layer of protection[1]. | |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary. |
| Hand Protection | Wash hands thoroughly after handling | A critical step to avoid accidental ingestion or spreading of the compound[1]. |
Operational and Handling Plan
A systematic approach to handling this compound minimizes exposure and ensures a safe laboratory environment.
Workflow for Handling this compound:
Procedural Steps:
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) before commencing any work.
-
Ensure all necessary PPE is available and in good condition.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
When handling the solid form, avoid creating dust.
-
Measure and weigh the compound in a well-ventilated area or a chemical fume hood.
-
Do not eat, drink, or smoke in the handling area[1].
-
-
In Case of Exposure :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree:
Disposal Guidelines:
-
Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations[1].
-
Do not dispose of the material down the drain or into the environment.
-
Contaminated clothing should be removed and washed before reuse[1].
-
The empty container should be disposed of as hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
